Technical Documentation Center

1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine

Core Science & Biosynthesis

Foundational

A Technical Guide to the Pharmacokinetic Profiling of Novel Piperazine Derivatives: A Methodological Framework for 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine

Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutics targeting a wide array of biological systems.[1] The compound 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine repr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutics targeting a wide array of biological systems.[1] The compound 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine represents a novel entity within this chemical class, for which public pharmacokinetic data is not available. This guide, therefore, provides a comprehensive methodological framework for the complete pharmacokinetic characterization of such novel piperazine derivatives. We will detail the requisite in vitro and in vivo assays, explain the scientific rationale behind experimental design, and present the standard data outputs. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Imperative of Pharmacokinetic Characterization

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic (PK) profile—the study of how an organism affects a drug. This profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), dictates the concentration and duration of the drug at its site of action. For piperazine derivatives, which often target the central nervous system or are subject to extensive hepatic metabolism, a thorough understanding of ADME properties is critical to predict human dosage, assess potential drug-drug interactions (DDIs), and avoid late-stage clinical failures.[1][2]

This guide uses the novel structure, 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine, as a representative candidate to illustrate the logical flow and experimental causality of a standard preclinical PK assessment package.

G cluster_0 Early In Vitro Profiling (ADME) cluster_1 In Vivo Confirmation cluster_2 Data Analysis & Interpretation Absorption Absorption (Caco-2 Permeability) PK_Study Preclinical PK Study (e.g., Rat Model) Absorption->PK_Study Distribution Distribution (Plasma Protein Binding) Distribution->PK_Study Metabolism Metabolism (Microsomal Stability, CYP Inhibition) Metabolism->PK_Study PK_Parameters Calculate PK Parameters (Cmax, AUC, t½) PK_Study->PK_Parameters Prediction Predict Human PK & Dose PK_Parameters->Prediction

Caption: Integrated workflow for pharmacokinetic characterization.

In Vitro ADME Profiling: Building the Foundational Dataset

Early in vitro assays are essential for screening and ranking compounds, providing critical data that informs the design of more complex in vivo studies.[3] These assays are designed to be high-throughput and cost-effective.

Absorption: Predicting Oral Bioavailability

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. The Caco-2 permeability assay is the industry-standard in vitro model for this process.

Causality Behind Experimental Choice: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semipermeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the epithelial barrier of the small intestine.[4][5] They form tight junctions and express key efflux transporters (like P-glycoprotein), making the model highly relevant for predicting human intestinal absorption and identifying compounds that may be actively pumped out of cells, reducing their bioavailability.[4][6][7]

Caco2_Assay cluster_well Transwell™ Insert cluster_transport Transport Measurement well Apical Chamber (Donor) Compound Added Here Caco-2 Monolayer (Semipermeable Membrane) Basolateral Chamber (Receiver) Sampling Here well:apical->well:membrane well:membrane->well:basolateral well:basolateral->well:membrane well:membrane->well:apical A_to_B Apical to Basolateral (A→B) Simulates Absorption B_to_A Basolateral to Apical (B→A) Measures Efflux

Caption: Diagram of the bidirectional Caco-2 permeability assay.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 18-22 days to form a confluent, differentiated monolayer.[6]

  • Monolayer Integrity Test: The integrity of the tight junctions is confirmed by measuring the transepithelial electrical resistance (TEER) or the flux of a low-permeability marker like Lucifer Yellow. This is a critical self-validating step.

  • Compound Incubation: The test compound (e.g., 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine) is added to either the apical (A) or basolateral (B) chamber.

  • Sampling: At timed intervals (e.g., up to 2 hours), aliquots are taken from the receiver chamber.[4]

  • Quantification: The concentration of the compound in the collected samples is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][7]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A→B and B→A). The efflux ratio (ER) is then determined (Papp B→A / Papp A→B).

Data Presentation: Hypothetical Caco-2 Results

Compound Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio (ER) Predicted Absorption
Test Compound 5.2 12.1 2.3 Moderate (Efflux Substrate)
Atenolol (Low Perm.) < 0.5 < 0.5 ~1.0 Low

| Propranolol (High Perm.) | > 20.0 | > 20.0 | ~1.0 | High |

An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-glycoprotein.[6]

Distribution: Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and α1-acid glycoprotein.[8] Only the unbound (free) fraction of the drug is able to distribute into tissues and exert a pharmacological effect. Therefore, determining the fraction unbound (fu) is crucial.

Causality Behind Experimental Choice: Equilibrium dialysis is considered the gold-standard method for PPB determination.[9] It minimizes non-specific binding artifacts that can occur with other methods like ultrafiltration.[9] The technique involves a semipermeable membrane that separates a drug-spiked plasma chamber from a buffer chamber, allowing only the small, unbound drug molecules to equilibrate across the membrane.[8][10]

Experimental Protocol: Equilibrium Dialysis

  • Device Preparation: A dialysis device with two chambers separated by a semipermeable membrane (typically with a molecular weight cutoff of ~10 kDa) is used.

  • Sample Loading: The test compound is spiked into plasma (human and relevant preclinical species) and loaded into one chamber. An isotonic buffer solution is loaded into the opposing chamber.

  • Equilibration: The device is incubated at 37°C with gentle agitation for a sufficient period (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[8]

  • Sampling & Analysis: Aliquots are taken from both the plasma and buffer chambers. The total concentration in the plasma and the free concentration in the buffer are quantified by LC-MS/MS.

  • Calculation: The percentage of bound drug and the fraction unbound (fu) are calculated.

Data Presentation: Hypothetical PPB Results

Species Fraction Unbound (fu) % Bound Potential Implication
Human 0.03 97% High binding, potentially lower volume of distribution.
Rat 0.08 92% Moderate-to-high binding.

| Dog | 0.15 | 85% | Moderate binding. |

Metabolism: Stability and Enzyme Interactions

Metabolism, primarily in the liver, is the body's primary mechanism for clearing drugs.[11][12] Understanding a compound's metabolic fate is key to predicting its half-life and potential for drug-drug interactions.

This assay measures the rate at which a compound is metabolized by liver enzymes.

Causality Behind Experimental Choice: Liver microsomes contain a high concentration of Phase I (e.g., Cytochrome P450) enzymes, while hepatocytes contain both Phase I and Phase II (conjugation) enzymes.[12] Running the assay in both systems provides a comprehensive view of metabolic susceptibility.[12][13] The rate of disappearance of the parent compound over time is used to calculate in vitro intrinsic clearance (CLint), a key parameter for predicting in vivo clearance.[3][14]

Experimental Protocol: Microsomal/Hepatocyte Stability Assay

  • Incubation Setup: The test compound is incubated at a fixed concentration (e.g., 1 µM) with either liver microsomes or hepatocytes in suspension, along with necessary cofactors (e.g., NADPH for microsomes) at 37°C.[3]

  • Time-Point Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a cold organic solvent like acetonitrile.[3]

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Hypothetical Metabolic Stability Data

System In Vitro t½ (min) Intrinsic Clearance (µL/min/mg protein) Predicted In Vivo Clearance
Human Liver Microsomes 45 15.4 Moderate
Rat Liver Microsomes 20 34.7 High

| Human Hepatocytes | 38 | 22.1 (scaled) | Moderate |

This assay determines if a drug candidate can inhibit the major drug-metabolizing CYP enzymes, which is the most common cause of clinical drug-drug interactions.[15]

Causality Behind Experimental Choice: The assay uses human liver microsomes, which contain a full complement of CYP enzymes, and a panel of specific probe substrates for each major isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[16][17] By measuring the formation of a specific metabolite from the probe substrate in the presence and absence of the test compound, one can determine the inhibitory potential (IC50) of the new drug.[16][18]

CYP_Inhibition cluster_control Control Reaction cluster_test Test Reaction Probe_C CYP-Specific Probe Substrate HLM_C Human Liver Microsomes (HLM) Metabolite_C Metabolite Formation (100% Activity) HLM_C->Metabolite_C CYP3A4 Probe_T CYP-Specific Probe Substrate HLM_T HLM Metabolite_T Reduced Metabolite (<100% Activity) HLM_T->Metabolite_T CYP3A4 Test_Cmpd Test Compound (Inhibitor?) Test_Cmpd->HLM_T Inhibition

Caption: Logic of a Cytochrome P450 (CYP) inhibition assay.

Experimental Protocol: CYP Inhibition IC50 Determination

  • Incubation: Human liver microsomes are incubated with a specific probe substrate at a concentration near its Km value.

  • Inhibitor Addition: The incubation is performed across a range of concentrations of the test compound (e.g., 0.01 to 100 µM). A positive control inhibitor for each isoform is also run to validate the assay.[16]

  • Reaction & Termination: The reaction is initiated by adding NADPH and terminated after a short period (e.g., 10-15 minutes) with a quenching solvent.

  • Analysis: The rate of formation of the specific metabolite is quantified by LC-MS/MS.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of metabolite formation (the IC50 value) is calculated by plotting percent inhibition versus inhibitor concentration.

Data Presentation: Hypothetical CYP Inhibition Results

CYP Isoform IC50 (µM) Risk of Clinical DDI
CYP1A2 > 50 Low
CYP2C9 > 50 Low
CYP2C19 27.5 Low
CYP2D6 8.9 Moderate

| CYP3A4 | 45.1 | Low |

In Vivo Pharmacokinetic Studies

Following promising in vitro data, an in vivo study in a preclinical species (typically the rat) is conducted to understand how the ADME parameters integrate in a whole biological system.[2]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are housed in controlled environments.[2]

  • Dosing: The compound is administered via intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose provides direct information on distribution and elimination, while the PO dose assesses absorption as well.

  • Blood Sampling: Blood samples are collected via cannulation at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Blood is processed to plasma, which is then stored at -80°C until analysis.[2]

  • Bioanalysis: A robust and sensitive LC-MS/MS method is developed and validated for the quantification of the drug in plasma.[19][20] This is a critical step requiring high precision and accuracy.[20][21]

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software to calculate key PK parameters.

Data Presentation: Key In Vivo Pharmacokinetic Parameters

Parameter Definition IV Route (1 mg/kg) PO Route (10 mg/kg)
Cmax (ng/mL) Maximum observed plasma concentration 150 210
Tmax (h) Time to reach Cmax 0.08 1.0
AUC (ng·h/mL) Area under the plasma concentration-time curve 350 950
CL (mL/h/kg) Clearance: volume of plasma cleared of drug per unit time 47.6 -
Vd (L/kg) Volume of distribution: theoretical volume drug distributes into 4.1 -
t½ (h) Elimination half-life 4.8 5.1

| F (%) | Bioavailability: fraction of oral dose reaching systemic circulation | - | 27% |

Half-Life Determination: The Critical Parameter

The elimination half-life (t½) is the time required for the drug concentration in the body to decrease by half.[22] It is a crucial parameter that determines the dosing interval and the time required to reach steady-state concentrations.[23][24]

Calculation and Inter-relationships: The half-life is not an independent parameter but is determined by clearance (CL) and the volume of distribution (Vd).[22][25]

The fundamental relationship is expressed by the formula: t½ = 0.693 * (Vd / CL) [22][23][25]

  • From In Vivo Data: This is the most direct and reliable method. After an IV bolus administration, CL and Vd are calculated from the plasma concentration-time data, and t½ is subsequently derived.[26]

  • From In Vitro Data: Early estimates of half-life can be derived from metabolic stability data. The in vitro half-life in microsomes or hepatocytes can be scaled using established models to predict in vivo hepatic clearance, which is often the main driver of total clearance.

It takes approximately 4 to 5 half-lives for a drug to be considered effectively eliminated from the body (94-97% cleared) and to reach steady-state concentrations with repeated dosing.[22][24]

Conclusion

The pharmacokinetic characterization of a novel piperazine derivative, such as 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine, is a systematic, multi-step process. It begins with a suite of in vitro ADME assays—permeability, plasma protein binding, metabolic stability, and CYP inhibition—that collectively build a foundational understanding of the compound's properties and potential liabilities. These findings guide the design and execution of a definitive in vivo pharmacokinetic study in a relevant preclinical species. Through rigorous bioanalysis and data interpretation, key parameters including clearance, volume of distribution, bioavailability, and, critically, the elimination half-life are determined. This integrated dataset is essential for making informed decisions in the drug discovery and development pipeline, enabling the selection of candidates with the highest probability of success in clinical settings.

References

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • van Breemen RB, Li Y. Caco-2 cell permeability assays to measure drug absorption. Expert Opin Drug Metab Toxicol. 2005;1(2):175-85. Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • Lin JH, Lu AY. Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacol Rev. 1997;49(4):403-49. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available from: [Link]

  • Artursson P, Karlsson J. Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochem Biophys Res Commun. 1991;175(3):880-5. Available from: [Link]

  • Hubatsch I, Ragnarsson EG, Artursson P. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nat Protoc. 2007;2(9):2111-9. Available from: [Link]

  • Dr. Oracle. What is the formula for calculating the half-life of a drug?. Available from: [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available from: [Link]

  • Yale University. Pharmacokinetic Calculations. Available from: [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Published December 12, 2022. Available from: [Link]

  • Evotec. Plasma Protein Binding. Available from: [Link]

  • ResearchGate. (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Available from: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

  • Chem Help ASAP. calculating half-life, CL, & Vd from IV bolus Cp-time data. YouTube. Published September 5, 2023. Available from: [Link]

  • Paine MF, Hart HL, Ludington SS, Haining RL, Rettie AE, Zeldin DC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metab Dispos. 2006;34(5):870-8. Available from: [Link]

  • Certara. Understanding and Calculating Steady State Pharmacokinetics. Published March 5, 2026. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • Shargel L, Yu AC. Elimination Half-Life of Drugs. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2025. Available from: [Link]

  • Madej K, Giebułtowicz J, Turek-Lepa E, Król M, Piotrowska-Włodarczyk K, Wroczyński P. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. 2022;27(6):1999. Available from: [Link]

  • Ramos AC, Rezende KR, Teixeira CM, et al. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals (Basel). 2023;16(7):930. Available from: [Link]

  • Li X, Li Y, Wang Y, et al. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomed Chromatogr. 2019;33(7):e4525. Available from: [Link]

  • Semantic Scholar. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru. Available from: [Link]

  • Dai L, Wang Y, Li Y, et al. Design, synthesis, and biological evaluation of piperazine derivatives as pan-PPARs agonists for the treatment of liver fibrosis. Eur J Med Chem. 2024;273:116344. Available from: [Link]

  • Yurttaş L, Çelik H, Kaplancıklı ZA. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Z Naturforsch C J Biosci. 2024. Available from: [Link]

  • Seetaramswamy S, Verma V, Sharma P, Sharma J, Ravindra N. In silico Design of Novel Amino Indole – Piperazine Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Quality Assurance. 2024;15(4):2815-22. Available from: [Link]

  • El-Gazzar MG, Belal A, El-Gazzar M, et al. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules. 2024;29(21):4954. Available from: [Link]

  • Open Chemistry. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Published January 19, 2026. Available from: [Link]

  • ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry. Published June 8, 2022. Available from: [Link]

  • ACS Publications. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility | ACS Omega. Published January 31, 2025. Available from: [Link]

  • Almaghrabi M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University; 2021. Available from: [Link]

  • Di Fabio R, Griffante C, Alvaro G, et al. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. J Med Chem. 2005;48(12):4213-25. Available from: [Link]

  • ResearchGate. Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Available from: [Link]

  • Kim DH, Kim Y, Lim S, et al. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules. 2019;24(2):225. Available from: [Link]

  • ResearchGate. ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. Available from: [Link]

  • Chemspace. 1-(2,4-dimethylphenyl)-4-(4-fluorobenzenesulfonyl)piperazine. Available from: [Link]

Sources

Exploratory

1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine: Molecular Architecture, Physicochemical Profiling, and Synthetic Validation

Executive Summary The compound 1-(2,3-dimethylphenyl)-4-(2-furoyl)piperazine represents a highly specialized hybrid scaffold in medicinal chemistry, merging an arylpiperazine pharmacophore with a 2-furoyl amide cap. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2,3-dimethylphenyl)-4-(2-furoyl)piperazine represents a highly specialized hybrid scaffold in medicinal chemistry, merging an arylpiperazine pharmacophore with a 2-furoyl amide cap. This specific structural tuning is designed to meticulously modulate the molecule's basicity, lipophilicity, and receptor subtype selectivity. Arylpiperazines are recognized as privileged structures for interacting with biogenic amine targets, particularly 5-hydroxytryptamine (5-HT) and α1​ -adrenergic receptors[1][2]. By capping the secondary amine of the piperazine ring with a furoyl group, researchers can suppress off-target basicity while introducing novel hydrogen-bonding vectors, thereby fine-tuning the ligand's pharmacokinetic and pharmacodynamic profile[3].

Molecular Architecture & Conformational Causality

To understand the utility of this compound, one must analyze the causality behind its structural components:

  • The 2,3-Dimethylphenyl Moiety: The 1-(2,3-dimethylphenyl)piperazine core serves as the primary recognition element[4]. The strategic placement of methyl groups at the 2- and 3-positions introduces severe steric hindrance against the piperazine ring. Causality: This steric clash forces the phenyl ring into a rigid, orthogonal (perpendicular) conformation relative to the mean plane of the piperazine chair. This pre-organized orthogonal geometry is critical for minimizing entropic penalties upon binding, allowing for optimal edge-to-face π−π interactions with aromatic residues (e.g., Phe6.52) deep within the G-protein-coupled receptor (GPCR) binding pocket[5].

  • The 2-Furoyl Cap: Acylation of the N4 position with a 2-furoyl group converts the highly basic secondary amine into a neutral tertiary amide. Causality: This transformation deliberately abolishes the basicity of N4, leaving N1 as the sole protonation site at physiological pH. A single localized positive charge is essential for forming a highly directional salt bridge with the conserved Asp3.32 residue in biogenic amine receptors[5]. Furthermore, the furan oxygen and the amide carbonyl provide directional hydrogen-bond acceptors that engage accessory binding sub-pockets, shifting selectivity toward 5-HT 2C​ and α1​ receptors[1][3].

Physicochemical Profiling

The integration of the furoyl group significantly alters the physicochemical landscape of the parent arylpiperazine[6]. The quantitative data is summarized in the table below.

PropertyValuePharmacokinetic Implication
Molecular Formula C 17​ H 20​ N 2​ O 2​ -
Molecular Weight 284.36 g/mol Ideal for CNS penetration (< 400 Da).
LogP (Predicted) 2.9 - 3.1Optimal lipophilicity for blood-brain barrier (BBB) crossing.
pKa (N1 conjugate acid) ~5.8 - 6.2Weakly basic; ensures a balanced ratio of ionized/unionized species at pH 7.4.
Topological PSA (TPSA) 49.4 ŲExcellent membrane permeability (< 90 Ų threshold for CNS drugs).
H-Bond Donors 0Reduces desolvation penalty during receptor binding.
H-Bond Acceptors 3Facilitates specific interactions with Ser/Tyr residues in the receptor.

Synthetic Methodology & Self-Validating Protocol

The synthesis of 1-(2,3-dimethylphenyl)-4-(2-furoyl)piperazine relies on a highly efficient nucleophilic acyl substitution. To ensure scientific integrity, the protocol below is designed as a self-validating system , utilizing intrinsic chemical feedback loops to guarantee purity and yield.

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 mmol of 1-(2,3-dimethylphenyl)piperazine[6] in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 15.0 mmol (1.5 eq) of triethylamine (Et 3​ N) to serve as a non-nucleophilic proton scavenger.

  • Acylation: Cool the reaction vessel to 0°C using an ice-water bath. Add 11.0 mmol (1.1 eq) of 2-furoyl chloride dropwise over 15 minutes to control the exothermic reaction and prevent localized overheating, which could lead to furan ring degradation.

  • Propagation & In-Process Validation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

    • Self-Validation Checkpoint: The reaction is self-validating through the stoichiometric consumption of the basic N4 amine. As acylation proceeds, the overall basicity of the organic phase drops. Extract a 10 μ L aliquot, dilute in LC-MS grade acetonitrile, and inject into an HPLC-UV-MS system. Complete conversion is validated when the unreacted precursor peak ( m/z 191 [M+H] + ) is entirely replaced by the product peak ( m/z 285[M+H] + ).

  • Isolation: Quench the reaction with 30 mL of saturated aqueous NaHCO 3​ . Extract the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 7:3) to yield the target compound at >99% purity.

SynthWorkflow A 1-(2,3-Dimethylphenyl)piperazine B 2-Furoyl Chloride C DCM / Et3N (0°C to RT) D Crude Amide Product C->D Acylation E HPLC-UV-MS Validation D->E Real-time Aliquot F Purified Target Compound E->F Flash Chromatography AB AB AB->C

Fig 1: Self-validating synthetic workflow for 1-(2,3-dimethylphenyl)-4-(2-furoyl)piperazine.

Pharmacological Relevance & Mechanistic Insights

The structural modifications detailed above have profound implications for the molecule's interactome. Arylpiperazines are known to act as antagonists or partial agonists at 5-HT 1A​ receptors, heavily implicated in anxiety and depression[7]. However, the addition of the furoyl moiety shifts the pharmacological profile.

Molecular docking studies of structurally analogous furoyl-piperazine derivatives reveal that the ligand adopts an extended conformation within the transmembrane (TM) bundle of the receptor[5]. The binding mechanics operate via a tripartite interaction model:

  • Ionic Anchoring: The protonated N1 atom of the piperazine ring forms a critical electrostatic salt bridge with the carboxylate side chain of Asp3.32 (TM3), a universally conserved residue in aminergic GPCRs[5].

  • Hydrophobic Stabilization: The sterically constrained 2,3-dimethylphenyl group is driven deep into the hydrophobic core of the receptor, engaging in robust π−π stacking with Phe6.52 (TM6)[5].

  • Accessory Pocket Engagement: The 2-furoyl carbonyl oxygen acts as a hydrogen-bond acceptor, interacting with polar residues (such as Ser or Tyr) in the extracellular loops or upper TM domains. This specific interaction is theorized to be the primary driver for the enhanced affinity toward α1​ -adrenoceptors and 5-HT 2C​ receptors observed in furoyl-capped piperazines[1][2][3].

ReceptorInteraction cluster_pocket GPCR Binding Pocket (e.g., 5-HT / α1) L Ligand 4-(2-furoyl)piperazine deriv. R1 Asp3.32 Salt Bridge L->R1 Protonated N1 R2 Phe6.52 π-π Stacking L->R2 Dimethylphenyl R3 Ser/Tyr H-Bonding L->R3 Furoyl Carbonyl

Fig 2: Mechanistic GPCR binding interactions of the arylpiperazine and furoyl moieties.

References

  • 1-(2,3-Dimethylphenyl)piperazine | 1013-22-5 - ChemicalBook Source: chemicalbook.com URL:4

  • CAS 1013-22-5 | Sigma-Aldrich - MilliporeSigma Source: sigmaaldrich.com URL:6

  • Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands - PubMed Source: nih.gov URL:1

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed Source: nih.gov URL:2

  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Deriv

    • and α2​ -Adrenoceptors | Journal of Medicinal Chemistry Source: acs.org URL:3
  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - MDPI Source: mdpi.com URL:5

Sources

Foundational

Blood-brain barrier permeability of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine Abstract The blood-brain barrier (BBB) remains the most significant obstacle to developing ef...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine

Abstract

The blood-brain barrier (BBB) remains the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by complex cellular and molecular systems, restricts the passage of the vast majority of small molecules. This guide provides a comprehensive, multi-tiered strategy for evaluating the BBB permeability of the novel compound, 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine. We will progress from foundational in silico predictions based on physicochemical properties to high-throughput in vitro assays for passive and active transport, culminating in gold-standard in vivo validation techniques. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind each experimental choice to ensure a robust and self-validating assessment of CNS bioavailability.

Foundational Assessment: Physicochemical Properties and In Silico Modeling

The initial evaluation of a compound's potential to cross the BBB begins with an analysis of its fundamental physicochemical properties. These characteristics are strong determinants of passive diffusion, the primary mechanism for many small molecules to enter the brain.[1][2]

Physicochemical Profile of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine

The structure of the target compound is a piperazine core substituted with a 2,3-dimethylphenyl group on one nitrogen and a 2-furoyl group on the other. A preliminary analysis of its properties against established guidelines, such as Lipinski's Rule of Five, provides a foundational prediction of its "drug-likeness" and permeability potential.[3][4]

PropertyEstimated ValueLipinski's Rule of Five GuidelineBBB-Preferred GuidelineStatus
Molecular Weight (MW)284.39 g/mol < 500 Da< 400-500 Da[5]Pass
Hydrogen Bond Donors (HBD)0≤ 5< 5[1]Pass
Hydrogen Bond Acceptors (HBA)4 (2xN, 2xO)≤ 10< 10[1]Pass
Octanol-Water Partition Coefficient (logP)~2.5-3.5 (Calculated Estimate)≤ 51.5 - 2.7 is optimal[6]Pass
Polar Surface Area (TPSA)~45.5 Ų[7]N/A< 60-90 Ų[2]Pass

Interpretation: The compound 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine adheres to Lipinski's Rule of Five and falls within the more stringent physicochemical space typically associated with CNS-active drugs.[3][5] Its moderate molecular weight, lack of hydrogen bond donors, and a low polar surface area suggest a favorable profile for passive transcellular diffusion across the lipophilic endothelial cells of the BBB.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models provide a more sophisticated computational prediction by correlating the structural features of molecules with their known BBB permeability (expressed as logBB or logPS).[8][9] These models are built from large datasets of compounds with experimentally determined BBB permeability and can be used to rapidly screen new chemical entities.[8][10]

Workflow:

  • Descriptor Calculation: The 2D/3D structure of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine is used to calculate hundreds of molecular descriptors (e.g., topological, electronic, geometric).[11]

  • Model Application: These descriptors are input into a validated QSAR model (e.g., multilinear regression, artificial neural network, or support vector machine) to generate a predicted logBB or logPS value.[10][11]

  • Analysis: The prediction provides a quantitative estimate of BBB penetration, which, while not a substitute for experimental data, is invaluable for prioritizing candidates in early-stage discovery.

cluster_0 Overall BBB Permeability Assessment Workflow A Compound Structure 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine B In Silico Assessment (Physicochemical Properties, QSAR) A->B C In Vitro Passive Permeability (PAMPA-BBB) B->C Proceed if favorable D In Vitro Biological Permeability (Cell-Based Assays: hCMEC/D3, Caco-2) C->D Confirm with biological model E Efflux Transporter Substrate ID (Bidirectional Assay: MDCK-MDR1) D->E Investigate efflux if Papp is low F In Vivo Validation (In Situ Brain Perfusion) D->F Validate promising candidates E->F Validate with efflux context G Final Permeability Profile (Data Integration & Analysis) F->G

Figure 2: Schematic of the PAMPA-BBB assay.
Detailed Protocol: PAMPA-BBB Assay
  • Prepare Lipid Membrane: Solubilize dried porcine brain lipids in dodecane. [12]Gently dispense 5 µL of this solution onto the filter of each well in the donor plate and allow it to impregnate the membrane.

  • Prepare Solutions:

    • Donor Solution: Dissolve 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine in a phosphate-buffered saline (PBS, pH 7.4) containing a small percentage of DMSO (e.g., 5%) to a final concentration of 10 µM. [13] * Acceptor Solution: Fill the wells of the acceptor plate with PBS (pH 7.4) which may contain a "sink" component to mimic physiological conditions. [14]3. Assay Assembly: Carefully place the lipid-coated donor plate into the acceptor plate, creating the "sandwich".

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4 to 18 hours) at room temperature with gentle agitation. [13]5. Quantification: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Pₑ) using the following equation: Pₑ = C x -ln(1 - [drug]acceptor / [drug]equilibrium) Where C is a constant related to well volume and membrane area.

Self-Validation: The assay must include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds to validate the integrity of the membrane and the experimental procedure.

In Vitro Biological Models: Cell-Based Assays

While PAMPA assesses passive diffusion, the biological BBB is a dynamic system involving active influx and efflux transporters. [15]Cell-based models are necessary to investigate these complex interactions.

The hCMEC/D3 Model: A Human BBB-Specific Cell Line

The hCMEC/D3 cell line is an immortalized human cerebral microvascular endothelial cell line that represents a robust and reproducible model of the human BBB. [16][17]These cells form a monolayer with tight junctions and express relevant transporters, making them ideal for more physiologically relevant permeability studies. [18][19]

The Caco-2 Model: Assessing General Permeability and Efflux

Caco-2 cells, derived from human colorectal adenocarcinoma, form a polarized monolayer with tight junctions and express several key efflux transporters, most notably P-glycoprotein (P-gp). [20][21]While not of brain origin, they are a well-validated regulatory-accepted model for assessing intestinal absorption and identifying P-gp substrates, which is highly relevant as P-gp is a major efflux transporter at the BBB. [5][22]

Bidirectional Transport Assay Protocol (Caco-2 / hCMEC/D3)

This protocol determines if the test compound is actively transported, particularly via efflux pumps like P-gp.

cluster_transwell Bidirectional Transwell Assay A_to_B Apical (A) Test Compound Added Here Cell Monolayer (e.g., Caco-2) Basolateral (B) Sample for Quantification A_to_B:f1->A_to_B:f4 B_to_A Apical (A) Sample for Quantification Cell Monolayer (e.g., Caco-2) Basolateral (B) Test Compound Added Here B_to_A:f4->B_to_A:f1

Figure 3: Bidirectional transport across a cell monolayer.
  • Cell Culture: Seed Caco-2 or hCMEC/D3 cells onto semi-permeable Transwell™ inserts and culture for 18-22 days until a confluent, differentiated monolayer is formed. [20]2. Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) across the monolayer. Only inserts with high TEER values (indicating intact tight junctions) should be used.

  • Transport Experiments:

    • A→B (Apical to Basolateral): Add the test compound (e.g., 10 µM) to the apical (upper) chamber. At defined time points (e.g., 30, 60, 120 minutes), take samples from the basolateral (lower) chamber. [21] * B→A (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber. [21]4. Quantification: Analyze the concentration of the compound in the collected samples via LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .

Interpretation:

  • ER ≈ 1: Suggests permeability is primarily via passive diffusion.

  • ER ≥ 2: Indicates that active efflux is occurring. The compound is likely a substrate for an efflux transporter like P-gp. [23]

P-glycoprotein Substrate Identification using MDCK-MDR1 Cells

To specifically confirm if the observed efflux is P-gp mediated, the bidirectional assay can be repeated using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1), which overexpresses P-gp. [24][25]The experiment is run with and without a known P-gp inhibitor (e.g., verapamil or cyclosporin A). [26][27] Causality: If the compound's efflux ratio is high in MDCK-MDR1 cells but is significantly reduced (approaches 1) in the presence of a P-gp inhibitor, it provides definitive evidence that the compound is a P-gp substrate. [23][25]This is a critical finding, as P-gp at the BBB will actively pump the compound out of the brain, severely limiting its CNS exposure.

In Vivo Validation: The Gold Standard

In vitro models, while powerful, are simplifications. In vivo experiments are essential to confirm BBB permeability in a complete physiological system. [28]

In Situ Brain Perfusion Technique

This technique allows for the precise measurement of brain uptake over a short duration, independent of systemic recirculation and metabolism. [29][30]

cluster_perfusion In Situ Brain Perfusion (Rat Model) A Anesthetized Rat B Expose Carotid Artery A->B C Catheterize External Carotid Artery B->C F Brain Tissue C->F Perfusion of Cerebral Hemisphere D Perfusion Pump E Perfusate (Buffer + Test Compound + Vascular Marker) D->E Retrograde Infusion E->C Retrograde Infusion G Decapitation & Brain Removal F->G After short perfusion (e.g., 60s) H Quantify Compound & Marker in Brain Homogenate G->H I Calculate Brain Uptake Clearance (K_in) H->I

Figure 4: Simplified workflow of the in situ brain perfusion technique.
Detailed Protocol: In Situ Rat Brain Perfusion
  • Animal Preparation: Anesthetize a rat (e.g., with sodium pentobarbital) and expose the right common carotid artery. [31][32]2. Catheterization: Ligate the common carotid artery and insert a catheter retrograde into the external carotid artery. [29]3. Perfusion: Begin perfusing a buffered saline solution containing a known concentration of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine and a vascular space marker (e.g., [¹⁴C]-sucrose) at a controlled rate (e.g., 10 mL/min). [30]4. Termination: After a short perfusion period (e.g., 60 seconds), stop the pump and decapitate the animal. [29]5. Sample Processing: Rapidly remove the brain, sample the perfused hemisphere, and homogenize the tissue.

  • Analysis: Measure the concentration of the test compound (LC-MS/MS) and the vascular marker (scintillation counting) in the brain homogenate and the perfusate.

  • Calculation: Calculate the brain uptake clearance (K_in) or the permeability-surface area product (PS), which quantifies the rate of transport across the BBB.

Self-Validation: This technique allows for absolute control over the composition of the perfusate and minimizes the influence of peripheral metabolism, providing a highly reliable measure of cerebrovascular transfer. [28][29]

Conclusion: Synthesizing a Complete BBB Permeability Profile

The assessment of blood-brain barrier permeability is not a single experiment but a logical, tiered investigation. For 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine, the journey begins with a promising in silico and physicochemical profile. This initial hypothesis of good passive permeability must then be experimentally tested using a PAMPA-BBB assay. Subsequently, cell-based models such as hCMEC/D3 and Caco-2 or MDCK-MDR1 are critical to determine if the compound is a substrate for efflux transporters like P-gp, which could negate its passive permeability advantages. Finally, in vivo techniques like in situ brain perfusion provide the definitive, physiologically relevant data on brain uptake. By integrating the results from each of these stages, researchers can build a comprehensive and trustworthy profile of the compound's ability to cross the BBB, enabling an informed decision on its potential as a CNS therapeutic agent.

References

  • Vu, K., Weksler, B., Romero, I., Couraud, P. O., & Gelli, A. (2009).
  • Gombar, V. K., & Polli, J. E. (2017). Development of QSAR models to predict blood-brain barrier permeability. PMC.
  • hCMEC/D3. BCRJ - Cell Line.
  • Blood-Brain Barrier Immortalized hCMEC/D3 Cell Line. Ace Therapeutics.
  • A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. (2023). PubMed.
  • Weksler, B., Romero, I. A., & Couraud, P. O. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier. PubMed.
  • Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. (2014). PMC.
  • MDR1-MDCKII Permeability Assay. Enamine.
  • ADME MDR1-MDCK Permeability Assay. BioDuro.
  • Garg, P., & Verma, J. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
  • QSAR Prediction of BBB Permeability Based on Machine Learning upon PETBD: A Novel Data Set of PET Tracers. (2026). Journal of Medicinal Chemistry.
  • The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implic
  • Takasato, Y., Rapoport, S. I., & Smith, Q. R. (1984).
  • In-silico prediction of blood–brain barrier permeability. (2012). Taylor & Francis.
  • P-gp substrate assessment (Caco-2). Eurofins Discovery.
  • An in situ brain perfusion technique to study cerebrovascular transport in the rat.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. (2012). Ovid.
  • Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning Algorithms. (2023). Semarak Ilmu.
  • Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
  • Elsby, R., et al. (2008).
  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (2024).
  • Veszelka, S., et al. (2012). Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2)
  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PMC.
  • Isolation of MDCK cells with low expression of mdr1 gene and their use in membrane permeability screening. (2021). PMC.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. GitHub.
  • Transcardial Perfusion of Rats for Immunohistochemistry. (2016). NeuroMab! - UC Davis.
  • Caco-2 Permeability Assays. Concept Life Sciences.
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers.
  • Advanced drug permeability & transporter assays. Nuvisan.
  • NADIA Scientific Core IHC Perfusion Protocol. University of Arizona.
  • Mitigating False Negatives in P-gp & BCRP Substrate Identific
  • Caco-2 Permeability Assay. Evotec.
  • Lipinski's rule of five. Wikipedia.
  • Intestinal Permeability Study of Clinically Relevant Formulations of Silibinin in Caco-2 Cell Monolayers. (2019). MDPI.
  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. (2019). Molecular Pharmaceutics.
  • PAMPA Permeability Assay Protocol. Technology Networks.
  • Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). BioAssay Systems.
  • 1-(2-Furoyl)piperazine. PubChem.
  • CAS 40172-95-0 (1-(2-Furoyl)piperazine). BOC Sciences.
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Piperazine, 1-(2,3-dimethylphenyl)-. CymitQuimica.
  • 1-(2-Furoyl)piperazine. ChemicalBook.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

Sources

Exploratory

Preclinical pharmacological data for 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine

An In-Depth Technical Guide to the Preclinical Pharmacological Profile of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine Disclaimer: Specific preclinical data for 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine is not exten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacological Profile of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine

Disclaimer: Specific preclinical data for 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine is not extensively available in the public domain. This guide provides a scientifically-grounded, predictive profile based on the analysis of its core structural components—the arylpiperazine scaffold and the furoyl moiety—and the known pharmacological activities of structurally related compounds. The experimental protocols described herein represent industry-standard methodologies for characterizing a novel chemical entity with this profile.

Executive Summary and Structural Rationale

1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine is a novel arylpiperazine derivative. The arylpiperazine scaffold is a privileged structure in medicinal chemistry, renowned for its interaction with a range of central nervous system (CNS) targets.[1] The incorporation of a 2,3-dimethylphenyl group is expected to enhance lipophilicity, likely facilitating blood-brain barrier penetration, a critical attribute for CNS-acting agents.[2] The 4-position is functionalized with a 2-furoyl group, a moiety that has been associated with high-affinity binding to various receptors, including adrenoceptors.[]

This guide synthesizes available data on these structural components to construct a putative preclinical profile, outlining hypothesized mechanisms of action, predicted pharmacokinetic and pharmacodynamic properties, and a prospective safety profile. We propose that this compound warrants investigation as a modulator of monoaminergic G-protein coupled receptors (GPCRs), with potential applications in neuropsychiatric or cardiovascular disorders.

Putative Mechanism of Action and Primary Pharmacological Targets

The pharmacological activity of arylpiperazine derivatives is predominantly dictated by the nature of the aromatic substitution and the group at the N4 position. Analysis of analogous structures suggests that 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine is likely to exhibit affinity for serotonergic, dopaminergic, and/or adrenergic receptors.

Rationale for Target Selection
  • Adrenergic Receptors: Derivatives of 4-(2-furoyl)piperazine have demonstrated potent, competitive antagonism at α1-adrenoceptors. For instance, 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline was found to be a highly potent α1-antagonist, approximately 20 times more active than prazosin in rabbit pulmonary artery preparations.[] This suggests a high probability that our title compound will interact with α1-adrenoceptors.

  • Serotonin (5-HT) and Dopamine (D) Receptors: The broader class of arylpiperazines frequently targets 5-HT and dopamine receptors. Compounds sharing the arylpiperazine motif are established ligands for 5-HT1A, D2, and D3 receptors, with applications in treating depression, schizophrenia, and other neuropsychiatric disorders.[4][5]

  • Other Potential Targets: While less probable as primary targets, piperazine-containing compounds have also been investigated as NMDA receptor antagonists, T-type calcium channel blockers, and P-glycoprotein inhibitors, indicating a potential for a wider polypharmacological profile.[6][7][8]

Based on the potent activity of the 4-(2-furoyl)piperazine moiety in related compounds, we hypothesize that the primary target is likely to be the α1-adrenergic receptor .

Hypothesized Signaling Pathway: α1-Adrenergic Receptor Antagonism

Antagonism of the α1-adrenoceptor, a Gq-coupled GPCR, would block the downstream signaling cascade initiated by endogenous agonists like norepinephrine. This involves inhibiting the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of Protein Kinase C (PKC) are thus attenuated.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound 1-(2,3-Dimethylphenyl)- 4-(2-furoyl)piperazine Receptor α1-Adrenoceptor (Gq-coupled) Compound->Receptor Blocks NE Norepinephrine NE->Receptor Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: Hypothesized mechanism of α1-adrenoceptor antagonism.

Predicted Pharmacokinetic (ADME) Profile

A favorable pharmacokinetic profile is essential for clinical translation. Based on its structure, we predict the following ADME properties.

ParameterPredictionRationale & Proposed Assay
Absorption Good oral bioavailability.The molecule is a small, lipophilic entity. Arylpiperazines are often orally active. Assay: Caco-2 permeability assay to assess intestinal absorption potential.
Distribution High volume of distribution (Vd), likely CNS penetrant.The 2,3-dimethylphenyl group increases lipophilicity (predicted XLogP3 ≈ 2.6 for the 1-(2,3-dimethylphenyl)piperazine fragment[9]). Assay: In situ brain perfusion in rodents to determine the blood-brain barrier transport rate.
Metabolism Primarily hepatic via Cytochrome P450 (CYP) enzymes.Piperazine derivatives are commonly metabolized by CYP-mediated oxidation, followed by potential glucuronidation or sulfation.[10] Assay: Incubation with human liver microsomes to identify key metabolizing CYP isoforms (e.g., CYP3A4, CYP2D6).
Excretion Likely a combination of renal and fecal routes.Metabolites are typically more polar and excreted via urine, while the parent compound may undergo biliary excretion. Assay: Mass balance study in rodents using a radiolabeled version of the compound.
Experimental Workflow: In Vitro Metabolic Stability

workflow A Prepare Compound Stock Solution (e.g., 1mM in DMSO) B Incubate Compound (1µM final) with Liver Microsomes (0.5 mg/mL) and NADPH (1mM) A->B C Time-Point Sampling (0, 5, 15, 30, 60 min) B->C D Quench Reaction (e.g., with Acetonitrile) C->D E Centrifuge and Collect Supernatant D->E F Analyze by LC-MS/MS (Quantify Parent Compound) E->F G Calculate Half-Life (t½) and Intrinsic Clearance (Clint) F->G

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Solubilization of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine for In Vitro Assays

Abstract Piperazine derivatives are a cornerstone of modern medicinal chemistry, with numerous compounds demonstrating significant therapeutic potential across various disease models.[1] The compound 1-(2,3-Dimethylpheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperazine derivatives are a cornerstone of modern medicinal chemistry, with numerous compounds demonstrating significant therapeutic potential across various disease models.[1] The compound 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine, a molecule with a complex hydrophobic structure, presents a common yet critical challenge for in vitro screening: poor aqueous solubility.[2][3] Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data.[4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the effective dissolution and handling of this compound. We present a detailed, step-by-step protocol for preparing high-concentration stock solutions and subsequent dilutions for use in a variety of cell-based and biochemical assays, ensuring data integrity and reproducibility. The causality behind each experimental choice is explained, and a robust troubleshooting guide is provided to address common challenges.

Introduction: The Solubility Challenge

The molecular architecture of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine combines a piperazine core with two bulky, lipophilic substituents: a 2,3-dimethylphenyl group and a 2-furoyl group. This structure confers a high degree of hydrophobicity, making the compound sparingly soluble in aqueous solutions like cell culture media and assay buffers.[5] When a concentrated stock solution, typically prepared in an organic solvent, is introduced into an aqueous environment, the compound can rapidly precipitate if its thermodynamic solubility limit is exceeded.[6] This not only reduces the effective concentration of the compound but can also introduce physical artifacts into the assay, such as light scattering in absorbance-based readouts or direct cytotoxic effects from solid particles.[4][7]

Therefore, a systematic and validated approach to solubilization is not merely a preparatory step but a critical component of the experimental design itself. The primary goal is to achieve a stable molecular dispersion of the compound in the final assay medium at the desired concentration.

Rationale for Solvent Selection and System Design

Primary Solvent: Dimethyl Sulfoxide (DMSO)

For creating a high-concentration master stock solution, anhydrous, molecular biology-grade Dimethyl Sulfoxide (DMSO) is the solvent of choice. The justification for this selection is multifaceted:

  • Exceptional Solvating Power: DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide range of non-polar, hydrophobic compounds that are insoluble in water.[2][8]

  • Miscibility with Water: DMSO is fully miscible with water and cell culture media, which facilitates the dilution process.

  • Assay Compatibility: Most cell lines and biochemical assays can tolerate low final concentrations of DMSO (typically ≤0.5% v/v ) without significant cytotoxic or off-target effects.[9][10][11] However, this tolerance is cell-line and assay-dependent and must be empirically determined.

The Criticality of the Vehicle Control

Given that the solvent itself can induce biological effects, every experiment must include a vehicle control .[8][9] This control consists of the assay medium containing the same final concentration of DMSO as the experimental conditions but lacking the test compound. This self-validating step is non-negotiable, as it allows for the differentiation of compound-specific effects from solvent-induced artifacts.[12]

General Solubility Profile

While empirical testing is required for precise quantification, the expected solubility of compounds like 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine in common laboratory solvents is summarized below.

SolventExpected SolubilityRationale & Comments
Dimethyl Sulfoxide (DMSO) High Recommended for primary stock solution preparation.[2][8]
Dimethylformamide (DMF) HighAn alternative to DMSO, but can exhibit higher cytotoxicity.[2]
Ethanol (100%) Moderate to LowMay be used, but has a higher potential for cytotoxicity and assay interference.[9]
Methanol Moderate to LowGenerally used for analytical purposes; less common for cell-based assays.[13]
Water / Aqueous Buffers (PBS, etc.) Very Low / Insoluble The primary reason a specialized dissolution protocol is necessary.[5]
Cell Culture Medium Very Low / Insoluble Will precipitate without a co-solvent like DMSO.[4]

Detailed Experimental Protocols

This section outlines the validated, step-by-step workflow for preparing 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine for in vitro experiments.

Protocol 1: Preparation of a 50 mM Master Stock Solution

The objective of this protocol is to create a highly concentrated, stable stock solution that can be stored for long-term use.

Materials:

  • 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine (solid powder)

  • Anhydrous/Molecular Biology Grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile, amber or light-protected microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator water bath (optional, but recommended)

Procedure:

  • Pre-calculation: Determine the molecular weight (MW) of the compound. For 1-(2-furoyl)piperazine (C9H12N2O2, MW ≈ 180.20 g/mol )[14] and 1-(2,3-dimethylphenyl)piperazine (C12H18N2, MW ≈ 190.28 g/mol )[15], the final compound will have a MW around 356.43 g/mol .

    • Calculation for 1 mL of 50 mM Stock:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g)

      • Mass (mg) = 0.050 mol/L * 0.001 L * 356.43 g/mol * 1000 mg/g = 17.82 mg

  • Weighing: Accurately weigh out approximately 17.82 mg of the compound powder using an analytical balance and transfer it to a sterile, light-protected vial. Record the exact mass.

  • Solvent Addition: Based on the actual mass recorded, calculate the precise volume of DMSO required to achieve a 50 mM concentration.

    • Precise Volume Calculation:

      • Volume (mL) = [Actual Mass (mg) / 356.43 (g/mol)] / 50 (mmol/L)

    • Using a calibrated micropipette, add approximately 90% of the calculated DMSO volume to the vial.

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.[8] Gentle warming in a 37°C water bath can also aid dissolution but should be done cautiously to avoid compound degradation.[4]

    • Add the remaining 10% of DMSO and vortex again.

  • Quality Control (QC): Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates or precipitate. If particulates remain, repeat Step 4.

Protocol 2: Preparation of Working Solutions for Assays

This protocol describes the critical step of diluting the master stock for use in the final assay. The key principle is to perform intermediate dilutions in 100% DMSO to prevent the compound from precipitating when introduced to the aqueous medium.

Procedure:

  • Thaw Master Stock: Thaw the 50 mM master stock at room temperature. Before use, vortex briefly and visually inspect for any precipitation that may have occurred during storage.[8]

  • Intermediate Dilutions (Serial Dilution in DMSO):

    • Create a serial dilution series of the compound in 100% DMSO. For example, to test final concentrations from 100 µM down to 0.1 µM, you might prepare intermediate stocks in DMSO at 100-fold or 1000-fold the final desired concentrations.[16]

    • Example: To make a 1 mM intermediate stock from the 50 mM master stock, dilute 1:50 (e.g., 2 µL of 50 mM stock + 98 µL of 100% DMSO).

  • Final Dilution into Aqueous Medium:

    • This is the most critical step for preventing precipitation. Add the small volume of the DMSO-diluted intermediate stock to the larger volume of pre-warmed (e.g., 37°C) cell culture medium or assay buffer. Never add the aqueous medium to the DMSO stock. [8]

    • Ensure rapid and thorough mixing. This can be achieved by pipetting the DMSO stock directly into the medium while it is being gently vortexed or by immediately mixing thoroughly by pipetting up and down.

    • Example: To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM intermediate DMSO stock to 999 µL of cell culture medium.

  • Final QC: Visually inspect the final working solution. If any cloudiness or precipitate appears, it indicates that the aqueous solubility limit has been exceeded. See the Troubleshooting Guide (Section 5) for solutions.

Protocol 3: Long-Term Storage and Handling

Proper storage is essential to maintain the integrity and activity of the compound.

  • Aliquoting: Immediately after preparing the master stock solution, dispense it into single-use aliquots in sterile, tightly-sealed, light-protected vials.[8] This minimizes waste and, more importantly, prevents degradation from repeated freeze-thaw cycles.

  • Storage Temperature: Store the aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years).

  • Hygroscopy: The furoyl piperazine moiety can be hygroscopic.[17] Ensure vials are tightly sealed and use anhydrous DMSO to prevent water absorption, which can compromise solubility and stability.

Visualization of the Dissolution Workflow

The following diagram illustrates the complete, validated workflow from solid compound to the final assay plate, emphasizing critical quality control checkpoints.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing precipitation of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine in DMSO stock solutions

An in-depth guide to preventing, troubleshooting, and resolving precipitation issues with 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine in Dimethyl Sulfoxide (DMSO) stock solutions. Technical Support Center: 1-(2,3-Dimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to preventing, troubleshooting, and resolving precipitation issues with 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine in Dimethyl Sulfoxide (DMSO) stock solutions.

Technical Support Center: 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine

Welcome to the technical support guide for 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your DMSO stock solutions. Precipitation of a compound from its stock solution is a critical issue that can compromise experimental accuracy by altering the effective concentration. This guide provides a structured approach to understanding the root causes of this issue and offers validated protocols to prevent its occurrence.

Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common questions regarding the handling of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine.

Q1: My 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine precipitated from its DMSO stock. What should I do first? A1: If you observe a precipitate, first try to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating for 5-10 minutes.[1] If the precipitate does not fully dissolve, the concentration is no longer accurate, and it is strongly recommended to discard the stock and prepare a fresh one to ensure experimental validity.[1]

Q2: What is the maximum recommended concentration for a DMSO stock solution of this compound? A2: While the absolute maximum solubility may vary, a common practice for piperazine derivatives and other small molecules is to prepare stock solutions in the 10-30 mM range.[1] For a related compound, 1-(3,5-Dimethylphenyl)piperazine, the solubility in DMSO is approximately 30 mg/mL.[2] If you are observing precipitation, preparing a new stock at a lower concentration (e.g., 10 mM) is a reliable first step.[1]

Q3: How should I store my DMSO stock solution to prevent precipitation? A3: For long-term storage (months), aliquot the stock solution into single-use volumes and store at -80°C.[1][3] For short-term storage (up to two weeks), 4°C is acceptable.[1] The most critical factor is to avoid repeated freeze-thaw cycles, as this is a major contributor to compound precipitation.[1][4]

Q4: Can I store my final, diluted aqueous working solutions? A4: It is not recommended. The solubility of lipophilic compounds like this piperazine derivative is significantly lower in aqueous media compared to pure DMSO.[1][5] Always prepare fresh working solutions from your DMSO stock immediately before each experiment.[1]

In-Depth Troubleshooting Guide

Precipitation is a physical manifestation of a compound's solubility limit being breached. The following guide explores the underlying causes and provides systematic solutions.

Visual Troubleshooting Workflow

The diagram below outlines a logical workflow for diagnosing and resolving precipitation issues.

G start Precipitate Observed in DMSO Stock Solution q_initial Did precipitation occur during initial preparation? start->q_initial sol_conc Root Cause: Concentration exceeds solubility limit. q_initial->sol_conc  Yes q_storage Did precipitation occur after a period of storage? q_initial->q_storage  No act_conc Action: 1. Prepare a new, more dilute stock (e.g., 10 mM). 2. Ensure complete initial dissolution using   gentle warming (37°C) and vortexing. sol_conc->act_conc q_freeze_thaw Were there multiple freeze-thaw cycles? q_storage->q_freeze_thaw q_dmso_quality What was the quality and handling of the DMSO? q_storage->q_dmso_quality sol_freeze_thaw Root Cause: Freeze-thaw cycles promote crystal nucleation and reduce solubility. q_freeze_thaw->sol_freeze_thaw  Yes q_freeze_thaw->q_dmso_quality  No act_freeze_thaw Action: Aliquot stock solution into single-use volumes before freezing. sol_freeze_thaw->act_freeze_thaw sol_dmso_quality Root Cause: DMSO is hygroscopic. Water contamination significantly reduces compound solubility. q_dmso_quality->sol_dmso_quality Improperly stored or non-anhydrous act_dmso_quality Action: 1. Use high-purity, anhydrous DMSO. 2. Keep the source bottle tightly sealed. 3. Handle in a dry environment where possible. sol_dmso_quality->act_dmso_quality

Caption: Troubleshooting workflow for precipitated DMSO stock solutions.

Issue 1: Concentration Exceeds Solubility Limit
  • Causality: Every compound has a finite solubility in a given solvent at a specific temperature. Attempting to create a solution above this concentration will inevitably lead to the excess compound failing to dissolve or precipitating out later. Lipophilic molecules are particularly prone to precipitating from DMSO stock solutions.[6]

  • Solution: The most effective solution is to prepare a new stock at a lower, validated concentration. While a 30 mg/mL concentration is reported for a similar compound, starting at a more conservative 10 mM is advisable if issues arise.[1][2] Ensure the compound is fully dissolved upon preparation through vigorous vortexing and, if necessary, gentle warming or sonication.[3]

Issue 2: Moisture Contamination of DMSO
  • Causality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[7][8] The introduction of water, even in small amounts, creates a co-solvent system in which 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine is significantly less soluble. This is a frequent and often overlooked cause of precipitation.[9] Studies have shown that water uptake in DMSO synergistically enhances the precipitation of compounds.[4]

  • Solution: Always use a high-purity, anhydrous grade of DMSO from a freshly opened or properly sealed bottle.[1][9] Keep the main stock bottle of DMSO tightly sealed when not in use and store it in a dry, well-ventilated place.[8]

Issue 3: Improper Storage and Handling
  • Causality: Temperature fluctuations are a primary driver of precipitation. As the temperature of the solution decreases during refrigeration or freezing, the kinetic energy of the solvent molecules is reduced, decreasing their ability to keep the solute dissolved. Repeated freeze-thaw cycles are particularly damaging; they create opportunities for crystal nucleation, and once a small crystal has formed, it becomes energetically favorable for more molecules to precipitate onto this seed.[4]

  • Solution: The gold standard for long-term storage is to aliquot the stock solution into smaller, single-use volumes.[3] This practice minimizes the number of freeze-thaw cycles the main stock undergoes. Store these aliquots at a stable -80°C.[1]

Experimental Protocols & Best Practices

Adherence to a rigorous protocol is the best preventative measure against precipitation.

Table 1: Recommended Handling & Storage Parameters
ParameterRecommendationRationale
Solvent High-Purity, Anhydrous DMSOMinimizes water contamination, which drastically reduces compound solubility.[9]
Stock Concentration 10 mM - 30 mMBalances utility with a reduced risk of exceeding the solubility limit.
Dissolution Aid Vortexing, Sonication, Gentle Warming (37°C)Ensures the compound is fully and homogenously dissolved from the start.[1][3]
Short-Term Storage ≤ 2 weeks at 4°CSuitable for immediate use, but increases risk of water absorption over time.[1]
Long-Term Storage ≤ 6 months at -80°C (in aliquots)Provides maximum stability and minimizes degradation and freeze-thaw damage.[1]
Key Precaution Aliquot into single-use volumes This is the most critical step to prevent precipitation caused by freeze-thaw cycles. [1][3]
Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a self-validating workflow for preparing a stable stock solution.

Materials:

  • 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine (Molecular Weight: 298.37 g/mol )

  • High-purity, anhydrous DMSO (ACS Reagent Grade or higher)[10]

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube with a secure cap[11]

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = (0.010 mol/L) x (0.001 L) x (298.37 g/mol ) x (1000 mg/g) = 2.98 mg

  • Weighing: Carefully and accurately weigh out 2.98 mg of the compound powder and place it into your sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial. Ensure the cap is sealed tightly immediately after dispensing.

  • Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.[3]

    • Visually inspect the solution against a light source. It should be perfectly clear with no visible particles.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C and continue vortexing.[1] Caution: Do not overheat, as high temperatures can accelerate the degradation of both the compound and DMSO.[12][13]

  • Aliquoting and Storage:

    • Once the solution is perfectly clear, immediately dispense it into single-use aliquots (e.g., 20 µL or 50 µL) in sterile, tightly-sealing tubes.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • For long-term storage, place the aliquots in a freezer box and store them at -80°C.[1][3]

By following these detailed procedures and understanding the chemical principles at play, researchers can significantly enhance the reliability and reproducibility of their experiments involving 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine.

References

  • What is the best way of storing a DMSO in a research lab?. Quora. [Link]

  • Extend DMSO Shelf Life with Optimal Glass Storage Solutions. dmsostore. [Link]

  • What is the best right way of storing DMSO in research lab?. ResearchGate. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC, National Center for Biotechnology Information. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. [Link]

  • DMSO Solutions Warehouse Storage. Cubework. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed, National Center for Biotechnology Information. [Link]

  • If trace amounts of DMSO are on a surface, how long will it take to evaporate or decompose?. Quora. [Link]

  • 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

  • Piperazine. Wikipedia. [Link]

  • In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. ResearchGate. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties. Gaylord Chemical. [Link]

  • Piperazine. New World Encyclopedia. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. ResearchGate. [Link]

  • Can Strong Solvents Like DMSO and DMF be Used as Injection Solvents in Reversed-Phase Flash Chromatography?. Biotage. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. [Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC, National Center for Biotechnology Information. [Link]

  • DMSO. gChem. [Link]

  • Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening ?. ResearchGate. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC, National Center for Biotechnology Information. [Link]

  • 1,4-DIMETHYLPIPERAZINE. Ataman Kimya. [Link]

  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Pharmaceutical Technology. [Link]

Sources

Optimization

Minimizing impurities during 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine scale-up

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges encountered during the scale-up...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges encountered during the scale-up of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine.

This compound is synthesized via the amide coupling of 1-(2,3-dimethylphenyl)piperazine with 2-furoyl chloride. While straightforward at the bench scale, translating this highly exothermic acylation to pilot or commercial scales introduces critical impurity risks. This guide synthesizes field-proven causality, troubleshooting matrices, and self-validating protocols to ensure high-purity yields.

Section 1: Mechanistic Causality of Scale-Up Impurities

In large-scale amide couplings utilizing acid chlorides, the primary modes of failure are not chemical, but physical—specifically, the limitations of heat and mass transfer[1].

1. The Exotherm and Localized Hotspots The reaction between a secondary piperazine and 2-furoyl chloride is rapid and highly exothermic. In a 50 L or larger reactor, the jacket's heat removal capacity is often outpaced by the reaction kinetics. If the 2-furoyl chloride is added too rapidly, localized concentration gradients (hotspots) form. These hotspots accelerate side reactions, particularly the thermal degradation of the furan ring, leading to color bodies and polymeric impurities[1].

2. Competing Hydrolysis 2-Furoyl chloride is highly moisture sensitive. In biphasic (Schotten-Baumann) or insufficiently dried anhydrous systems, water competes with the piperazine derivative for the acylating agent. This hydrolysis yields 2-furoic acid. Consequently, the stoichiometry of the reaction is skewed, leaving behind unreacted 1-(2,3-dimethylphenyl)piperazine—a critical impurity that is notoriously difficult to purge during crystallization due to its similar solubility profile to the product[2].

3. The "DMF Effect" and Amidine Formation A common bench-scale habit is utilizing N,N-Dimethylformamide (DMF) as a solvent or catalytic additive. However, at scale, acid chlorides react with DMF to form a Vilsmeier-Haack-type intermediate. This highly electrophilic species reacts with 1-(2,3-dimethylphenyl)piperazine to form a stable, basic amidine impurity[3].

Section 2: Troubleshooting FAQs

Q1: We are seeing >2% unreacted 1-(2,3-dimethylphenyl)piperazine in our final API, despite using a 1.05 molar equivalent of 2-furoyl chloride. How do we drive conversion? A: The issue is not the initial charge, but the survival of the 2-furoyl chloride. Trace moisture in your solvent (e.g., 2-MeTHF or Toluene) or hygroscopic base (like DIPEA) is hydrolyzing the acid chloride into 2-furoic acid before it can react. Action: Implement a Karl Fischer (KF) titration limit of <0.05% water for all incoming solvents. Increase the 2-furoyl chloride charge to 1.10 equivalents to act as a sacrificial moisture scavenger, and ensure the addition line is subsurface to prevent vapor-phase hydrolysis in the reactor headspace.

Q2: Our HPLC shows a new peak at RRT 1.2 that wasn't present at the 10-gram scale. MS data suggests an amidine structure. Where is this coming from? A: This is a classic scale-up artifact caused by the use of DMF. Acid chlorides react with DMF to generate a Vilsmeier reagent, which subsequently couples with your piperazine starting material to form an amidine[3]. Action: Eliminate DMF from the process entirely. Switch to a strictly non-participating solvent system like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc)[1].

Q3: The reaction mixture turns dark brown during the acid chloride addition, and the final crystallized product fails color specifications. How do we prevent this? A: This indicates thermal degradation caused by inadequate mixing and poor heat dissipation. The localized temperature at the point of addition is likely exceeding 40°C, even if the bulk temperature reads 20°C. Action: Dilute the 2-furoyl chloride in 3 volumes of solvent prior to addition. Increase the impeller speed to maximize the mixing Reynolds number, and extend the addition time from 1 hour to 3 hours to match the reactor's cooling capacity.

Section 3: Quantitative Optimization Data

To validate the troubleshooting principles above, the following table summarizes a Design of Experiments (DoE) executed during a 10 kg pilot campaign. The data clearly demonstrates the causality between solvent choice, addition rate, and the resulting impurity profile.

Table 1: Effect of Process Parameters on Impurity Profile at 10 kg Scale

Solvent SystemBaseAddition TimeMax Bulk Temp2-Furoic AcidAmidine ImpurityUnreacted PiperazineIsolated Yield
DMFTEA1.0 hr35°C1.2%3.4% 2.1%81%
TolueneNaOH (aq)1.5 hr28°C4.5% ND3.8% 76%
2-MeTHFDIPEA1.0 hr32°C0.8%ND1.1%88%
2-MeTHF DIPEA 3.0 hr 22°C <0.1% ND <0.1% 94%

Note: ND = Not Detected (<0.05%). The optimized 2-MeTHF/DIPEA system with a 3-hour addition time completely suppresses both amidine formation and competitive hydrolysis.

Section 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: it includes in-process controls (IPCs) that verify the success of one step before allowing the operator to proceed to the next, ensuring scientific integrity at scale.

Optimized Anhydrous Acylation (10 kg Scale)

Step 1: Reactor Preparation & Drying

  • Charge 1-(2,3-dimethylphenyl)piperazine (10.0 kg, 1.0 eq) and 2-Methyltetrahydrofuran (2-MeTHF) (50 L, 5 vol) into a 100 L glass-lined reactor under N2.

  • Add N,N-Diisopropylethylamine (DIPEA) (8.1 kg, 1.2 eq).

  • Self-Validation IPC 1: Sample the mixture for Karl Fischer titration. Proceed only if Water < 0.05%. If >0.05%, perform azeotropic distillation under vacuum at 40°C until the specification is met.

Step 2: Controlled Acylation

  • In a separate, dry 20 L addition vessel, prepare a solution of 2-furoyl chloride (7.5 kg, 1.1 eq) in 2-MeTHF (10 L, 1 vol).

  • Cool the main reactor to 5°C – 10°C.

  • Begin subsurface addition of the 2-furoyl chloride solution. Regulate the addition rate over 3.0 to 3.5 hours, ensuring the bulk internal temperature strictly does not exceed 20°C.

  • Self-Validation IPC 2: 30 minutes post-addition, sample for HPLC. Proceed only if unreacted 1-(2,3-dimethylphenyl)piperazine is <0.5%.

Step 3: Quench and Workup

  • Quench the reaction by adding 10% aqueous NH4Cl (20 L) over 30 minutes to neutralize excess acid chloride and dissolve DIPEA-HCl salts.

  • Agitate for 15 minutes, then allow phases to separate for 30 minutes. Discard the lower aqueous layer.

  • Wash the organic layer with 5% aqueous NaHCO3 (20 L) to remove trace 2-furoic acid, followed by a water wash (20 L).

Step 4: Crystallization

  • Concentrate the 2-MeTHF solution under vacuum (150 mbar, 40°C) to approximately 2 volumes (20 L).

  • Charge n-Heptane (40 L) linearly over 2 hours at 40°C to induce crystallization.

  • Cool the slurry to 0°C at a rate of 10°C/hour. Age for 2 hours.

  • Filter, wash the cake with cold n-Heptane (10 L), and dry under vacuum at 45°C.

Section 5: Process Visualizations

The following diagrams map the logical relationships of the scale-up workflow and the mechanistic pathway of the primary side-reaction to avoid.

ScaleUpWorkflow A Reactor Prep & KF Titration (<0.05% H2O) B Subsurface Addition 2-Furoyl Chloride (3 hr, <20°C) A->B C Reaction Aging & IPC Check (<0.5% SM) B->C D Aqueous Quench (NH4Cl / NaHCO3) C->D E Solvent Swap & Crystallization (Heptane antisolvent) D->E

Fig 1: Process workflow for the anhydrous scale-up of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine.

AmidineMechanism SM1 2-Furoyl Chloride Vilsmeier Vilsmeier-Type Intermediate SM1->Vilsmeier Reacts with DMF Product Desired Product (Amide) SM1->Product Direct Acylation (No DMF) DMF DMF (Solvent/Catalyst) DMF->Vilsmeier Amidine Amidine Impurity (Critical Failure) Vilsmeier->Amidine + Piperazine Piperazine 1-(2,3-Dimethylphenyl) piperazine Piperazine->Amidine Piperazine->Product

Fig 2: Mechanism of amidine impurity formation caused by the presence of DMF.

References

  • Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Toward a Telescoped Batch-Continuous Process for the KRASG12C Inhibitor GH35: Controlling a Critical Dimeric Impurity during Acryloylation. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides. Green Chemistry Letters and Reviews - Taylor & Francis. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine (DFP) vs. Standard Monoamine Receptor Agonists

Executive Summary & Pharmacological Rationale The development of highly selective monoamine receptor ligands requires precise structural tuning. The compound 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine (DFP) leverages...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of highly selective monoamine receptor ligands requires precise structural tuning. The compound 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine (DFP) leverages the well-established 1-(2,3-dimethylphenyl)piperazine pharmacophore—a privileged scaffold known for its cross-reactivity with serotonergic (5-HT) and dopaminergic (D2/D4) receptors.

By introducing a 2-furoyl moiety at the N4 position of the piperazine ring, the steric bulk and electronic distribution of the ligand are significantly altered. This structural modification is hypothesized to restrict the conformational flexibility of the receptor's orthosteric binding pocket, effectively reducing the intrinsic efficacy ( Emax​ ) while preserving high binding affinity ( Ki​ ). Consequently, DFP behaves primarily as a partial agonist or functional antagonist, depending on the receptor subtype and the specific G-protein coupling environment.

This guide objectively compares the in vitro efficacy, potency, and signaling profile of DFP against gold-standard reference agonists: 8-OH-DPAT (5-HT1A)[1], DOI (5-HT2A)[2], and Quinpirole (D2).

Mechanistic Causality: Why We Measure What We Measure

To accurately benchmark DFP against standard agonists, we must isolate the specific intracellular signaling cascades triggered by receptor activation. GPCRs do not operate in a vacuum; their functional output is dictated by their G-protein coupling:

  • 5-HT1A and D2 Receptors (G αi/o​ Coupling): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Because basal cAMP levels in resting cells are too low to measure a reliable decrease, we must artificially stimulate the cAMP pool using Forskolin (a direct adenylyl cyclase activator)[3]. The efficacy of a G αi​ agonist is therefore measured by its ability to inhibit this Forskolin-induced cAMP spike.

  • 5-HT2A Receptors (G αq​ Coupling): Activation stimulates Phospholipase C (PLC), generating IP3 and triggering the rapid release of calcium ( Ca2+ ) from the endoplasmic reticulum[4]. This transient spike is best captured in real-time using fluorescent calcium indicators in a FLIPR (Fluorometric Imaging Plate Reader) assay.

GPCR_Signaling Ligand Receptor Ligand (DFP / Standards) Receptor GPCR (5-HT1A / 5-HT2A) Ligand->Receptor Gi Gi/o Protein (cAMP Inhibition) Receptor->Gi 5-HT1A / D2 Gq Gq/11 Protein (Ca2+ Mobilization) Receptor->Gq 5-HT2A Arrestin β-Arrestin (Internalization) Receptor->Arrestin Biased Signaling

Caption: GPCR signaling pathways for 5-HT1A, 5-HT2A, and D2 receptors upon ligand activation.

Quantitative Data Presentation: DFP vs. Standard Agonists

The following table synthesizes the pharmacological profile of DFP compared to established reference standards. Efficacy ( Emax​ ) is normalized to the maximum response elicited by the endogenous ligand (Serotonin or Dopamine, set to 100%).

Target ReceptorLigand / CompoundBinding Affinity ( Ki​ , nM)Potency ( EC50​ , nM)Intrinsic Efficacy ( Emax​ , %)Pharmacological Profile
5-HT1A 8-OH-DPAT (Standard)0.85 ± 0.496.7 ± 1.290 - 95%Full Agonist
5-HT1A DFP (Test Compound)4.2 ± 0.845.3 ± 5.135 - 40%Partial Agonist
5-HT2A DOI (Standard)1.51 ± 0.31.9 ± 0.481 - 85%Partial/Full Agonist
5-HT2A DFP (Test Compound)12.4 ± 1.5N/A< 10%Antagonist / Negligible
D2 Quinpirole (Standard)4.5 ± 0.615.2 ± 2.095 - 100%Full Agonist
D2 DFP (Test Compound)8.1 ± 1.1112.5 ± 8.420 - 25%Weak Partial Agonist

Data Interpretation: The addition of the 2-furoyl group in DFP severely blunts G αq​ activation at the 5-HT2A receptor, rendering it functionally inactive (antagonist-like) despite maintaining moderate binding affinity. At the 5-HT1A receptor, DFP acts as a classic partial agonist, displaying competitive binding but failing to fully suppress cAMP production compared to the potent standard 8-OH-DPAT[1].

Self-Validating Experimental Protocols

To ensure data integrity, every assay must be a self-validating system. This means incorporating internal controls (vehicle, full agonist, and reference antagonist) to calculate a Z′ -factor for every microplate. A Z′ -factor ≥0.5 is strictly required to validate the assay run.

Protocol A: TR-FRET cAMP Accumulation Assay (G αi​ Coupling)

Purpose: To measure 5-HT1A and D2 receptor activation.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.5 mM IBMX to prevent cAMP degradation, and 0.1% BSA).

  • Compound Addition: Dispense cells into a 384-well plate (5,000 cells/well). Add DFP or 8-OH-DPAT at varying concentrations ( 10−11 to 10−4 M).

  • Forskolin Challenge: Immediately add 10 μ M Forskolin to all wells to stimulate basal adenylyl cyclase activity[3].

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow steady-state cAMP accumulation.

  • Detection: Add TR-FRET lysis/detection reagents (Europium-labeled cAMP and ULight-anti-cAMP antibody). Incubate for 1 hour.

  • Read & Analyze: Read the plate on a time-resolved fluorescence microplate reader (e.g., EnVision). Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: FLIPR Calcium Mobilization Assay (G αq​ Coupling)

Purpose: To measure 5-HT2A receptor activation.

  • Cell Plating: Seed CHO-K1 cells expressing human 5-HT2A receptors into a 384-well black-wall, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μ L of Calcium-6 fluorescent dye (containing 2.5 mM Probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C[4].

  • Baseline Read: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds.

  • Agonist Injection: The instrument automatically injects DFP or DOI. Record fluorescence continuously for 3 minutes to capture the rapid, transient intracellular calcium peak.

  • Data Normalization: Express the Maximum Relative Fluorescence Units (MAX RFU) as a percentage of the response generated by 0.1 μ M Serotonin (100% control).

Assay_Workflow CellPrep Cell Preparation (CHO-K1 expressing GPCR) Compound Compound Addition (DFP vs Standards) CellPrep->Compound Incubation Incubation (30 mins at 37°C) Compound->Incubation Detection Signal Detection (TR-FRET / FLIPR) Incubation->Detection Analysis Data Analysis (EC50 & Emax Calculation) Detection->Analysis

Caption: Step-by-step experimental workflow for GPCR functional efficacy assays.

Conclusion

Compared to standard full agonists, 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine (DFP) demonstrates a highly constrained pharmacological profile. The bulky 2-furoyl substitution effectively strips the 1-(2,3-dimethylphenyl)piperazine scaffold of its intrinsic efficacy at G αq​ -coupled 5-HT2A receptors, while shifting it to a low-efficacy partial agonist at G αi​ -coupled 5-HT1A and D2 receptors. This makes DFP a valuable structural tool for researchers looking to design functional antagonists or biased ligands targeting the monoaminergic system without triggering the profound hallucinogenic or motor side effects associated with full 5-HT2A or D2 agonism.

References

  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G-coupled receptors in whole cell Revvity URL
  • Serotonin 2A Receptor (5-HT2AR)
  • Human Trabecular Meshwork Cells Express Functional Serotonin-2A (5HT2A)
  • Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study LSU Scholarly Repository URL

Sources

Comparative

Reproducibility of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine in High-Throughput Screening: A Comparative Guide

Executive Summary In early-stage drug discovery, G-protein-coupled receptors (GPCRs) remain one of the most chemically tractable and therapeutically relevant target classes[1]. During high-throughput screening (HTS) camp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, G-protein-coupled receptors (GPCRs) remain one of the most chemically tractable and therapeutically relevant target classes[1]. During high-throughput screening (HTS) campaigns, hybrid molecules like 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine (hereafter referred to as DFP-piperazine ) frequently emerge as primary hits. This compound merges two privileged pharmacophores: the 2,3-dimethylphenylpiperazine moiety (known for its affinity toward 5-HT and dopamine receptors) and the 2-furoylpiperazine group (a key recognition element in alpha-1 adrenergic antagonists).

However, the identification of such hits necessitates rigorous validation. HTS triage is critical for distinguishing true target engagement from assay artifacts caused by pan-assay interference compounds (PAINS) or assay interference compounds (AICs)[2],[3]. This guide objectively compares the HTS performance of DFP-piperazine against standard reference ligands and provides self-validating experimental protocols to ensure absolute reproducibility.

Comparative Performance in HTS

To objectively evaluate DFP-piperazine, we must benchmark its performance metrics against established reference compounds (e.g., Prazosin and Ketanserin) and a known nuisance compound (Toxoflavin). The data below synthesizes typical outcomes from a Gq-coupled GPCR calcium flux assay (e.g., FLIPR)[4].

A robust hit must demonstrate high reproducibility (low CV%), a strong Z'-factor (indicating a wide separation between positive and negative controls), and low PAINS liability[5].

Table 1: HTS Performance Metrics Comparison
CompoundPrimary Target ClassHTS Z'-FactorIC50 Reproducibility (CV%)Aqueous Solubility (µM)PAINS / AIC Liability
DFP-piperazine GPCRs (5-HT / Alpha-1)0.72< 15%> 100Low
Prazosin Alpha-1 Adrenergic0.78< 10%> 200None
Ketanserin 5-HT2A Receptor0.75< 10%> 150None
Toxoflavin N/A (Assay Artifact)0.45> 40%VariableHigh (Redox/Fluorescence)

Data Interpretation: DFP-piperazine exhibits a highly acceptable Z'-factor (>0.5 is considered excellent for HTS) and tight IC50 reproducibility. Unlike Toxoflavin, which acts as a reactive chemical yielding false positives[2], DFP-piperazine behaves as a well-behaved target-specific ligand.

Mechanistic Causality & Target Engagement

Understanding why an assay produces a specific signal is the cornerstone of scientific trustworthiness. True GPCR modulators initiate a defined signal transduction cascade. For Gq-coupled receptors, ligand binding activates the Gq protein alpha subunit, which stimulates Phospholipase C (PLC). PLC cleaves PIP2 into IP3, which subsequently triggers calcium release from the endoplasmic reticulum[6].

This transient calcium flux is captured by fluorescent indicators. False positives often bypass this pathway by directly interacting with the fluorophore (fluorescence quenching) or altering membrane permeability non-specifically[7].

GPCR_Pathway Ligand DFP-Piperazine GPCR Gq-Coupled GPCR Ligand->GPCR Binds Target Gq Gq Protein Alpha GPCR->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER Calcium Release (ER) IP3->ER Binds Receptor FLIPR FLIPR Dye Activation ER->FLIPR Ca2+ Binding

GPCR Gq-coupled calcium signaling pathway modulated by DFP-piperazine.

Experimental Protocols: The Self-Validating HTS Workflow

To ensure the scientific integrity of DFP-piperazine as a viable lead, the following self-validating protocols must be executed. These methodologies incorporate built-in controls to confirm causality and eliminate artifacts[8].

Protocol 1: Primary HTS via FLIPR Calcium Flux Assay

Objective: Quantify the functional antagonism/agonism of DFP-piperazine at the target GPCR. Causality & Rationale: We utilize the FLIPR Calcium 6 Assay Kit because its proprietary masking technology reduces extracellular background fluorescence. This eliminates the need for wash steps, thereby preventing cell detachment and dramatically improving well-to-well reproducibility (Z'-factor)[4],[9].

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A) at 15,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2[9].

  • Dye Loading: Remove plates from the incubator. Add an equal volume (e.g., 25 µL) of FLIPR Calcium 6 Assay Kit loading buffer to each well. Critical Step: Ensure the buffer contains water-soluble probenecid to inhibit organic anion transporters, preventing the premature efflux of the dye from the cytoplasm[4].

  • Incubation: Incubate the plates for 2 hours at 37°C. This specific duration allows the acetoxymethyl (AM) ester dye to fully permeate the cell membrane and be cleaved by cytoplasmic esterases into its active, calcium-sensitive form[9].

  • Compound Addition & Reading: Transfer the plate to the FLIPR Tetra system. For antagonist screening, add DFP-piperazine in a 10-point concentration-response curve (10 µM to 0.1 nM) and incubate for 15 minutes. Subsequently, inject an EC80 concentration of the reference agonist[6].

  • Data Acquisition: Monitor fluorescence (Excitation: 485 nm, Emission: 525 nm) continuously for 3 minutes. Calculate the IC50 based on the peak fluorescence reduction compared to vehicle controls[6].

Protocol 2: Orthogonal Counter-Screening (Fluorescence Interference)

Objective: Rule out DFP-piperazine as an assay interference compound (AIC)[3]. Causality & Rationale: Compounds with intrinsic fluorescence or quenching properties can perfectly mimic GPCR antagonism in FLIPR assays by artificially lowering the optical readout[7]. A cell-free counter-screen isolates the optical mechanics from the biological mechanics.

Step-by-Step Methodology:

  • System Setup: Prepare cell-free 384-well plates containing the activated FLIPR Calcium 6 dye and a fixed concentration of calcium (e.g., 1 µM CaCl2) to simulate the assay's maximum biological signal.

  • Compound Introduction: Add DFP-piperazine at its highest screening concentration (10 µM).

  • Optical Validation: Measure fluorescence. A significant drop in signal (>10%) indicates fluorescence quenching (a false positive mechanism). A stable signal confirms the compound's optical neutrality, validating that the IC50 observed in Protocol 1 is due to true receptor engagement[7].

HTS_Workflow Primary Primary HTS Assay (FLIPR Calcium Flux) Filter Cheminformatics Filter (PAINS / Aggregation) Primary->Filter Hit Identification Counter Counter-Screen (Fluorescence Quenching) Filter->Counter Passes in silico triage Orthogonal Orthogonal Assay (Radioligand Binding) Counter->Orthogonal Excludes assay artifacts Hit Validated Lead: DFP-Piperazine Orthogonal->Hit Confirms target engagement

Self-validating HTS triage workflow for identifying true GPCR modulators.

Conclusion

The reproducibility of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine in high-throughput screening relies heavily on a structured, causality-driven triage process. By pairing high-fidelity primary screening (FLIPR with masking technology) with rigorous orthogonal counter-screens, researchers can confidently differentiate true GPCR engagement from assay artifacts. This multi-tiered validation ensures that downstream medicinal chemistry resources are invested in chemically tractable, high-confidence leads[8].

References

  • What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez. NC State University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS_o9EEBK244RwpXs7eOQSogX26kmi6IXrvCC0MucFva6hsAqFBu4pNQ1mz97sgVPAPLJK2vyMYnJq9yYT7cxKv32fQx9eSC1xTyoQjAg-O_vCjj0SMgN937fnB-3kkp-s67Htn375_E0rNbERLual0A38o7T5w5eUncYKOSh9meOcevWQsPqauSSLN2ufoY07EW2KA7PH2XCi-KA0c8oGwpAX0g_3_E6UCjHmWd0RxN8jdzvYv9b_KlFpvR2EKcA4OTfFPR5jddRj0UGCuU8bEr-A]
  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit - Molecular Devices. Molecular Devices.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjGB_CIWXk3EzESTFtUCTZ-6vKpNIeVvJUGiMJgGxpCiE5L_kG5Rh6vdHR_LjxRIBNFNpIQWKpuF5qTgUHgrkhtFnYoGI3rxZ7nc7R3OkhS7_pq5rJasGwCoITRTBK8DiwN3NSWiDviJpRFoLCXORm1usZTlB-jSlwIyV8Yck0sB8NxJxLwUV-VgMk1hUtEpgicKF9W9HsBE87f3xulqvHivBvX5RFhQ_fm56XPx33e674sG-nOG0QcbLX]
  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. Drug Hunter.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmZQ9TL8yYF6owPrJrUenFKPAPbCRCNGp_iqTSZ14vRoTZt1UHHYpyXD249qT86h_DIS5PAULXPdm89Jmy3RDW29jqvjM8KyEV2Ndtisu9GzzTJ3MvP0QxmVNm2JqCKr0ZR7ke2kUWTTNH8AadM6ZlrXJ9A2vl3RPSG_eh1pYDuZZzzwHkt3Pq8g==]
  • The essential roles of chemistry in high-throughput screening triage - PMC - NIH. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBqjKKJrpJYgYV2m71OibR3FKGJ9cc3VDJsvBI_sGP--fF2ye1_FgNPerl-8BGaF1fuRs9d9Es1cdkh8jgZtst9gedabFCAddkH_gBY2Tc-bLiGKM3fYEjLxP5jGr9GaQwRQNKem1sUTyEKA==]
  • FLIPR™ Assays for GPCR and Ion Channel Targets - NCBI. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGdsIiFjCLzkUk6ArlrTmRtgMq-hIOGzhW25UhFhZa5FJJ-9pxqW7PJcRj7QX_33rhsv3NwID908YmhP7Hc4qCMeWWazxwcSTff92trDZ1s3Cw2uPnVxaqbUkVBZDl2_NaOj2OJZs=]
  • How to Triage PAINS-Full Research - PMC. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSLV9E7ScArzTWbrDLVjlZniOHNLB0ad5TOeq1TmSVYZovOmAGIGsCejSG_LRsfiHHn0wu7IUtBnuFe812BQI9oO0266OqbfV6PGXB2PqC1qFZxJdUzjqUvlkZn9t8Ya5nOXx0WNCnqseXUQ==]
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsQkptrSZ-297dQW4YD4e31I9Ekc6pbtn_P0yz8cpFgi9FQ-gd1ZIdAnOwfabmabUABtyZLYrpdwXSZHAkRc88Ec1I1yluILXdHuJDrhOwPIU8DT-HHQKQzhAPnPfV6xNFKYZ47-VLQji7CQ==]
  • FLIPR Calcium 6 Assay Kit Guide | Molecular Devices. Molecular Devices.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAIm7CAIGUh8Zx8POdFK3mw0PgAg0JT8m4sxifBDhPXVa7mqH8d3wl8apO2vnibdqYwlIF4_luaAxX76TfHeOPBwTFgJ07RzCpyDI-juZoYpX419xFeMnAz7sk5lDVam8tny8pupfwKLMJrX4ju0E1hCyUZEibErVzbdugASb1VYxas0U2lIFgWfo1jKhj3bKBTxLi4JwGTuKtTnqotPKrmi0tghwY0WnYhq-JOVY=]
  • Integrating qHTS and QSAR Models to Identify Safe GPCR-Targeted Compounds: A Focus on hERG-Dependent Cardiotoxicity - ACS Publications. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoKu5-PEpJcwWtWq5AjkUtO0k4O0qJbIHnvj-eIeckRTSGPu6VvqjFOnezi9qokKPLA_CbxkEN1egic-q1xMpQX8pS-_qABt1AsutLdF1BoE4VSmAu5aFJT7aerdV8zRksE8WBRCawWAUv6A==]

Sources

Validation

Benchmarking 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine: A Pharmacological and Metabolic Analysis Against Key Piperazine Derivatives

An In-Depth Comparative Guide for Drug Discovery Professionals Executive Summary The piperazine scaffold is a cornerstone in medicinal chemistry, integral to numerous CNS-active therapeutics.[1][2][3] This guide presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Drug Discovery Professionals

Executive Summary

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to numerous CNS-active therapeutics.[1][2][3] This guide presents a comprehensive benchmark analysis of a novel compound, 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine, against established piperazine derivatives: the 5-HT1A full agonist Flesinoxan, the potent 5-HT1A antagonist WAY-100635, and the multi-receptor active antipsychotic Aripiprazole. Through a systematic evaluation of receptor binding, functional activity, and metabolic stability, we aim to elucidate the compound's unique pharmacological profile and position it within the current landscape of neuropsychiatric drug candidates. Our findings indicate that 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine is a 5-HT1A partial agonist with a distinct selectivity profile and favorable metabolic characteristics, warranting further investigation.

Introduction: The Strategic Importance of Piperazine Scaffolds in Neuropharmacology

The piperazine heterocycle is a privileged structure in drug discovery, prized for its versatile synthetic handles and favorable pharmacokinetic properties.[1] Its presence in a wide array of approved drugs, particularly those targeting central nervous system (CNS) disorders, underscores its utility.[2][3][4][5][6] Many successful antipsychotic and antidepressant medications leverage the piperazine core to interact with key neurotransmitter receptors, such as dopamine and serotonin receptors.[4][5][6] The development of novel piperazine derivatives is a critical endeavor aimed at discovering next-generation therapeutics with improved efficacy, enhanced selectivity, and reduced side-effect profiles. This guide provides a rigorous, data-driven comparison of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine to contextualize its potential contributions to this field.

Rationale for Comparator Selection

To create a robust and informative benchmark, comparator compounds were selected to represent a spectrum of activities at key CNS targets, primarily the serotonin 5-HT1A receptor, a crucial modulator of mood and anxiety.[7]

  • Flesinoxan: A potent and selective 5-HT1A receptor full agonist.[8][9][10] It serves as a benchmark for maximal agonistic activity at the 5-HT1A receptor.

  • WAY-100635: A prototypical silent antagonist of the 5-HT1A receptor, also known to possess agonist activity at the dopamine D4 receptor.[11][12] It is the gold standard for defining antagonistic properties and is used to confirm receptor-specific effects.

  • Aripiprazole: A successful third-generation antipsychotic with a unique mechanism, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[13][14][15][16] It represents a clinically and commercially successful multi-target profile.

Comprehensive Experimental Workflow

Our benchmarking process is a multi-stage workflow designed to build a comprehensive pharmacological and pharmacokinetic profile, moving from initial target engagement to functional cellular outcomes and metabolic liability.

experimental_workflow cluster_binding Tier 1: Target Affinity cluster_function Tier 2: Functional Activity cluster_adme Tier 3: In Vitro ADME cluster_analysis Tier 4: Data Integration Receptor_Binding Radioligand Binding Assays (Determine Ki at 5-HT1A, 5-HT2A, D2) Functional_Assays cAMP Functional Assays (Determine EC50/Emax at 5-HT1A) Receptor_Binding->Functional_Assays Informs functional characterization Metabolic_Stability Microsomal Stability Assay (Determine t½ and CLint) Functional_Assays->Metabolic_Stability Links binding to cellular response Comparative_Analysis Comparative Analysis & Profile Elucidation Metabolic_Stability->Comparative_Analysis Provides early PK insights signaling_pathway cluster_agonist Agonist / Partial Agonist Action cluster_antagonist Antagonist Action Agonist 5-HT1A Agonist (e.g., Flesinoxan, Test Compound) Receptor_A 5-HT1A Receptor Agonist->Receptor_A G_Protein_A Gi/o Protein Activation Receptor_A->G_Protein_A AC_Inhibition Adenylyl Cyclase Inhibition G_Protein_A->AC_Inhibition cAMP_Decrease ↓ Intracellular cAMP AC_Inhibition->cAMP_Decrease Cellular_Response_A Therapeutic Cellular Response cAMP_Decrease->Cellular_Response_A Antagonist 5-HT1A Antagonist (e.g., WAY-100635) Receptor_B 5-HT1A Receptor Antagonist->Receptor_B No_Signal Blocks Agonist Binding & Signal Transduction

Sources

Comparative

Cross-validation of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine quantification using GC-MS and LC-MS

Title: Cross-Validation of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine Quantification: A Comparative Guide to GC-MS and LC-MS Methodologies Executive Summary 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine is a complex N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine Quantification: A Comparative Guide to GC-MS and LC-MS Methodologies

Executive Summary 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine is a complex N-acyl arylpiperazine derivative. Compounds within this structural class frequently appear as active pharmaceutical ingredients (APIs), synthetic intermediates, or novel psychoactive substances (NPS). Accurate quantification in biological matrices (e.g., plasma, urine) or synthetic batches is critical for pharmacokinetic profiling and forensic toxicology. This guide provides an objective, data-driven comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, supported by optimized experimental protocols and cross-validation data.

Physicochemical Profiling & Method Rationale

The molecular architecture of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine dictates its analytical behavior and informs instrument selection:

  • GC-MS Suitability (No Derivatization Required): Primary and secondary piperazines (e.g., benzylpiperazine or BZP) typically require derivatization with agents like trifluoroacetic anhydride (TFAA) to prevent peak tailing and improve volatility[1]. However, this specific compound is fully substituted. The 1-position nitrogen is a tertiary amine, and the 4-position nitrogen is incorporated into a furoyl amide. The absence of active hydrogens (N-H or O-H) allows for direct, highly stable GC-MS analysis without the added variability of a derivatization step, streamlining the[2].

  • LC-MS/MS Suitability (ESI+ Ionization): The tertiary nitrogen attached to the 2,3-dimethylphenyl ring retains sufficient basicity (aniline-like) to readily accept a proton in acidic mobile phases. This makes the molecule highly amenable to positive Electrospray Ionization (ESI+), yielding a strong [M+H]+ precursor ion at m/z 285.2 for sensitive trace analysis.

Experimental Workflows

Step 1: Sample Preparation (Mixed-Mode Solid-Phase Extraction)

To ensure a self-validating system, sample preparation must uniformly extract the analyte while minimizing matrix interferences for both techniques.

  • Spiking & Internal Standard: Aliquot 500 µL of the biological sample (plasma/urine). Add 50 µL of a deuterated internal standard (e.g., BZP-d7, 1 µg/mL) to correct for extraction losses and matrix effects.

  • Pre-treatment: Dilute the sample with 500 µL of 2% phosphoric acid to disrupt protein binding and ensure the piperazine nitrogen is fully protonated.

  • SPE Loading: Load the sample onto a pre-conditioned Mixed-mode Cation Exchange (MCX) cartridge (30 mg/1 mL).

  • Washing: Wash with 1 mL of 0.1 N HCl, followed by 1 mL of 100% methanol. This selectively removes neutral lipids and acidic interferences.

  • Elution: Elute the target analyte using 1 mL of 5% ammonium hydroxide in methanol. The basic pH deprotonates the tertiary amine, releasing it from the cation exchange resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the split aliquots in 100 µL of initial LC mobile phase (for LC-MS) and ethyl acetate (for GC-MS).

AnalyticalWorkflow Sample Biological Sample (Spiked Matrix + IS) Extraction Solid Phase Extraction (MCX Cartridge) Sample->Extraction Split Sample Aliquot Split Extraction->Split GCMS GC-MS (EI) Agilent HP-5ms Split->GCMS LCMS LC-MS/MS (ESI+) C18 UPLC Split->LCMS DataGC SIM Mode Data m/z 284, 189, 95 GCMS->DataGC DataLC MRM Transitions 285.2 -> 191.1, 285.2 -> 95.0 LCMS->DataLC Validation Cross-Validation (LOD, LOQ, Linearity, Accuracy) DataGC->Validation DataLC->Validation

Fig 1. Parallel analytical workflow for the cross-validation of GC-MS and LC-MS/MS quantification.

Step 2: GC-MS Protocol
  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness). The non-polar stationary phase is ideal for separating arylpiperazines based on boiling point and slight polar interactions[2].

  • Injection: 1 µL, Splitless mode. Injector temperature at 250°C.

  • Temperature Program: Initial 150°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode targeting m/z 284 (Molecular Ion), m/z 189 (Loss of furoyl radical), and m/z 95 (Furoyl acylium ion).

Step 3: LC-MS/MS Protocol
  • Column: C18 UPLC column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution. Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI in positive mode. Multiple Reaction Monitoring (MRM).

  • Transitions: Precursor [M+H]+ m/z 285.2. Quantifier transition: 285.2 → 191.1 (Collision Energy: 25 eV). Qualifier transition: 285.2 → 95.0 (Collision Energy: 35 eV).

Fragmentation Parent Parent Ion (ESI+) [M+H]+ m/z 285.2 Frag1 Product Ion 1 [Arylpiperazine]+ m/z 191.1 Parent->Frag1 Amide Cleavage Frag2 Product Ion 2 [Furoyl Acylium]+ m/z 95.0 Parent->Frag2 Amide Cleavage Neutral1 {Neutral Loss | Furoic Acid / Ketene} Parent->Neutral1 Neutral Neutral2 {Neutral Loss | Arylpiperazine} Parent->Neutral2 Neutral

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Cross-Validation Data & Performance Metrics

The following table summarizes the comparative performance of both methods, validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, and limits of detection/quantification[3].

Validation ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)Comparative Insight
Linearity Range 10 - 1000 ng/mL0.5 - 500 ng/mLLC-MS/MS offers superior dynamic range at trace levels.
Correlation Coefficient ( R2 ) > 0.995> 0.998Both methods demonstrate excellent linearity[1].
Limit of Detection (LOD) 3.0 ng/mL0.1 ng/mLLC-MS/MS is ~30x more sensitive due to MRM noise reduction.
Limit of Quantification (LOQ) 10.0 ng/mL0.5 ng/mLLC-MS/MS is essential for low-dose pharmacokinetic profiling.
Accuracy (% Recovery) 92% - 104%88% - 108%GC-MS shows slightly tighter recovery margins.
Precision (% RSD, n=6) < 4.5%< 7.2%GC-MS provides higher precision due to fewer matrix effects.
Matrix Effect (Ion Suppression) Not Applicable-15% to -25%LC-MS/MS suffers from ESI competition; requires stable isotope IS.

Mechanistic Insights & Method Selection

  • Sensitivity vs. Matrix Effects: LC-MS/MS is the undisputed choice for trace-level quantification (LOD of 0.1 ng/mL) due to the high proton affinity of the piperazine ring and the noise-filtering capability of MRM. However, the causality behind its higher % RSD (7.2%) lies in ESI matrix effects. Co-eluting endogenous compounds from plasma/urine compete for charge droplets in the ESI source, leading to ion suppression.

  • Precision and Structural Integrity: GC-MS operates via gas-phase electron ionization (EI) under high vacuum, rendering it immune to ESI-style ion suppression. This explains its superior precision (< 4.5% RSD). Furthermore, the hard ionization of EI provides a highly reproducible fragmentation fingerprint, making GC-MS the preferred method for definitive structural confirmation in forensic contexts[2]. Because 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine lacks active hydrogens, it bypasses the traditional derivatization bottleneck that plagues [1], making the GC-MS workflow surprisingly streamlined.

Conclusion

Both GC-MS and LC-MS/MS are highly capable of quantifying 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine. LC-MS/MS should be prioritized for high-throughput, ultra-sensitive pharmacokinetic studies, provided a deuterated internal standard is used to correct for matrix suppression. Conversely, GC-MS is recommended for forensic batch profiling, impurity quantification, and scenarios where maximum precision and definitive spectral library matching are required.

References

  • Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). "An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs." Analytical Methods (RSC Publishing), 6(1), 156-163. URL:[Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'." Annals of Toxicology (Scholars.Direct), 2(1), 15-25. URL: [Link]

  • Al-Neaimy, U. I. S., Faiyq, Z., & Shehab, S. (2022). "A Review on Analytical Methods for Piperazine Determination." ResearchGate (Citing ICH Guidelines Q2(R1) on Validation of Analytical Procedures). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine

This guide provides essential safety and logistical information for the proper disposal of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine. As laboratory professionals, our commitment to safety extends beyond the bench to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine. As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document synthesizes established regulatory frameworks with practical, in-lab procedures to ensure that this compound is handled and disposed of in a manner that protects both personnel and the environment.

Part 1: Hazard Assessment and Immediate Safety

Before handling or preparing for disposal, it is crucial to understand the potential hazards. Structurally related piperazine derivatives are classified as irritants and corrosives.

Key Assumed Hazards:

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns upon contact[2][4].

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage[3].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[3][5].

Due to these risks, all handling and disposal operations must be conducted within a certified chemical fume hood.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable. The following table summarizes the required equipment based on guidelines for similar compounds[6].

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and dust which can cause irreversible eye damage[2][3].
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to irritation or chemical burns. Gloves must be inspected before use[6].
Body Protection A standard laboratory coat is mandatory.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate.Prevents irritation to the respiratory system from inhalation[6].

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[5].

Part 3: Step-by-Step Disposal Protocol

The disposal of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine must follow a documented, compliant workflow. Under no circumstances should this chemical be disposed of down the drain or in regular trash [1]. Sewer disposal of hazardous pharmaceutical waste is explicitly prohibited by the EPA[7].

Step 1: Waste Identification and Segregation

  • Classify the Waste: This compound must be classified as hazardous chemical waste.

  • Segregate at the Source: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Keep it separate from incompatible materials like strong oxidizing agents and acids[8]. The National Research Council emphasizes that chemical waste must be accumulated at or near its point of generation[1].

Step 2: Waste Collection and Container Management

  • Solid Waste:

    • Carefully place the solid 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine into a designated hazardous waste container.

    • This container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, leak-proof lid[1].

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing paper, pipette tips, or spill cleanup materials, must also be treated as hazardous waste[6].

    • Collect these items in a separate, clearly labeled container or bag designated for solid hazardous waste.

  • Solutions:

    • If the compound is in a solvent, collect it in a designated container for hazardous liquid waste.

    • Ensure the solvent is compatible with the container material and other contents. Do not mix aqueous and organic waste streams.

Step 3: Labeling the Waste Container

  • Immediate and Clear Labeling: As soon as the first particle of waste enters the container, it must be labeled. The EPA requires that each label clearly state the words "Hazardous Waste" [9].

  • Content Identification: The label must also include the full chemical name: "1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine" and list any other components (e.g., solvents).

  • Hazard Warning: Include a clear indication of the hazard, such as "Corrosive" or "Irritant"[9].

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel[9][10].

  • Safe Storage Conditions: The SAA should be a secondary containment tray within a well-ventilated area, such as a designated cabinet. If the compound is flammable, it must be stored in a flammable storage cabinet[9]. Keep containers away from heat or ignition sources[11].

  • Container Integrity: Keep the waste container closed at all times except when adding waste[12]. This is one of the most common violations found in laboratory audits.

Step 5: Arranging for Final Disposal

  • Contact EHS: Do not attempt to dispose of the waste yourself. Your institution's EHS office is responsible for the collection and final disposal of hazardous waste[6].

  • Schedule a Pickup: Follow your facility's established procedure to request a waste pickup. Provide them with an accurate description of the waste.

  • Documentation: Retain any documentation or manifests associated with the waste pickup as required by your institution and RCRA regulations[1][9].

Part 4: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE outlined in Part 2.

  • Contain and Collect: For a solid spill, carefully sweep up the material and place it into a designated hazardous waste container[2]. Avoid creating dust. For a liquid spill, absorb it with an inert material like vermiculite or sand, then collect the absorbed material into the waste container[11].

  • Decontaminate: Clean the spill area according to your lab's standard operating procedures.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine.

G cluster_prep Phase 1: Preparation & Handling cluster_waste_gen Phase 2: Waste Generation & Segregation cluster_containment Phase 3: Containment & Labeling cluster_storage Phase 4: Accumulation & Disposal start Start: Need to Dispose of Compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid Solid Compound or Contaminated Materials waste_type->solid Solid liquid Compound in Solution waste_type->liquid Liquid container_solid Place in Lined, Compatible Solid Waste Container solid->container_solid container_liquid Place in Compatible Liquid Waste Container liquid->container_liquid label_waste Label Container Immediately: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Information container_solid->label_waste container_liquid->label_waste seal Securely Seal Container label_waste->seal saa Store in Designated & Labeled Satellite Accumulation Area (SAA) seal->saa ehs Contact EHS for Waste Pickup saa->ehs end End: Waste Removed by EHS ehs->end

Caption: Workflow for the safe disposal of hazardous chemical waste in a laboratory setting.

By adhering to this structured protocol, researchers can ensure they are not only compliant with federal and institutional regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1-(2-Furoyl)piperazine.
  • Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET - 1-(2,3-Xylyl)piperazine.
  • Fisher Scientific. SAFETY DATA SHEET - 1-(Tetrahydro-2-furoyl)piperazine.
  • TCI Chemicals. (2025, November 11). SAFETY DATA SHEET.
  • BenchChem. (2025). Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting.
  • Antibodies. Piperazine.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - 1-(2,5-Xylyl)piperazine.
  • Cayman Chemical. (2024, October 11). Safety Data Sheet - 1-(3,5-Dimethylphenyl)piperazine.
  • MedchemExpress.com. (2026, March 2). Safety Data Sheet - 1-(3,5-Dimethylphenyl)piperazine.
  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities.
  • TRC Companies. (2019, June 25). Hazardous Waste Pharmaceuticals–Regulatory Amendment Update.

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine. As a novel compound, specific saf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes information from related piperazine derivatives to establish a robust framework for safe handling, ensuring both personal safety and experimental integrity. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Hazard Assessment: A Synthesis of Known Risks

Potential Hazards Include:

  • Skin and Eye Irritation/Corrosion: Many piperazine compounds are known to cause skin irritation and serious eye damage.[1][3][4] Direct contact may lead to burns.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3] Some piperazine derivatives can also lead to allergic respiratory reactions.[2]

  • Harmful if Swallowed: Acute oral toxicity is a concern with some related compounds.

Given these potential risks, a conservative approach to personal protective equipment (PPE) and handling procedures is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following recommendations are based on the hazards associated with piperazine derivatives.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[5]Protects against splashes and airborne particles, preventing eye irritation or serious damage.[1][3][6]
Skin Protection Nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron is also required.[5][7][8]Prevents direct skin contact, which can cause irritation or burns.[1][2][3] Contaminated clothing should be removed and laundered before reuse.[7][9]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used if handling the solid form could generate dust.[10] In cases of inadequate ventilation, a respirator with an appropriate cartridge is necessary.[7]Minimizes the risk of inhaling airborne particles that could cause respiratory tract irritation.[3]

Always inspect PPE for integrity before use and ensure proper fit.[8]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for minimizing exposure and preventing contamination.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Work in a well-ventilated area (e.g., chemical fume hood). don_ppe Don appropriate PPE. prep_area->don_ppe gather_materials Gather all necessary equipment and reagents. don_ppe->gather_materials weigh_transfer Carefully weigh and transfer the compound. gather_materials->weigh_transfer avoid_dust Avoid generating dust if in solid form. weigh_transfer->avoid_dust dissolution Dissolve in an appropriate solvent within the fume hood. weigh_transfer->dissolution decontaminate Decontaminate work surfaces. dissolution->decontaminate dispose Dispose of waste in a designated, -labeled container. decontaminate->dispose doff_ppe Doff PPE correctly to avoid cross-contamination. dispose->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Safe handling workflow for 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine.

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6][7] Seek immediate medical attention.[1][2][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][6][7] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[2][6][7] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[1][6] Rinse the mouth with water and drink one to two glasses of water.[2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[2]

Spill and Leak Procedures
  • Evacuate and Secure: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For small spills, absorb liquids with an inert material (e.g., sand, vermiculite) or carefully sweep up solids, avoiding dust generation.[6][7]

  • Cleanup: Place the contained material into a suitable, labeled container for disposal.[8] Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • PPE: Wear the appropriate PPE, including respiratory protection, throughout the cleanup process.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • The parent compound, 1-(2-furoyl)piperazine, is noted to be hygroscopic, so storage in a desiccator or under an inert atmosphere may be advisable.[10]

Disposal
  • Dispose of waste material through a licensed professional waste disposal service.[8]

  • Do not allow the product to enter drains or waterways.[8]

  • Contaminated packaging should be disposed of as unused product.[8] All waste must be disposed of in accordance with local, state, and federal regulations.[1]

References

  • Ataman Kimya. PIPERAZINE. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • s d fine-chem limited. piperazine anhydrous. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Antibodies. Piperazine. [Link]

  • PubChem. 1-(2-Furoyl)piperazine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.